Ipalbidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(7-methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11-9-13-3-2-8-16(13)10-15(11)12-4-6-14(17)7-5-12/h4-7,13,17H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQQRWWNQONTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2CCCC2C1)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949157 | |
| Record name | 4-(7-Methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26294-41-7 | |
| Record name | 4-(1,2,3,5,8,8a-Hexahydro-7-methyl-6-indolizinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26294-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipalbidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026294417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(7-Methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling Ipalbidine: A Technical Guide to its Discovery, Isolation, and Characterization from Ipomoea hardwickii
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipalbidine, a potent alkaloid first isolated from the seeds of Ipomoea hardwickii, has garnered significant interest for its notable analgesic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, presents quantitative data on its biological activity, and elucidates its proposed mechanism of action through the central norepinephrinergic system. Spectroscopic data for the structural confirmation of this compound are also summarized. This document serves as a vital resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel analgesic agents.
Discovery and Sourcing
This compound was first reported in 1969 as a novel alkaloid isolated from the seeds of Ipomoea hardwickii, a plant belonging to the Convolvulaceae family[1]. This discovery laid the groundwork for subsequent investigations into its chemical structure and biological activities. While the original publication provides the foundational knowledge, subsequent total synthesis studies have been instrumental in confirming its structure and enabling more extensive pharmacological evaluation[2][3][4].
Isolation from Ipomoea hardwickii
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation of this compound.
Detailed Experimental Protocols:
Milling and Defatting:
-
Dried seeds of Ipomoea hardwickii are finely milled to increase the surface area for solvent extraction.
-
The resulting powder is subjected to soxhlet extraction or cold maceration with a non-polar solvent, such as n-hexane, to remove fatty oils and other lipophilic compounds.
Extraction of Alkaloids:
-
The defatted plant material is then extracted with methanol or ethanol, typically through maceration or percolation, to isolate the alkaloids.
-
The solvent is evaporated under reduced pressure to yield a crude methanolic extract.
Acid-Base Partitioning:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.
-
This acidic solution is then washed with an immiscible organic solvent (e.g., chloroform (B151607) or diethyl ether) to remove neutral and acidic impurities.
-
The aqueous layer is subsequently basified (e.g., with NH4OH to pH 9-10), causing the deprotonation of the alkaloids and making them soluble in an organic solvent.
-
The alkaloids are then extracted from the basified aqueous solution using an organic solvent like chloroform.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield a crude alkaloid fraction.
Chromatographic Purification:
-
The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina.
-
Elution is performed using a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing agent (e.g., Dragendorff's reagent for alkaloids).
-
Fractions containing this compound are pooled and further purified by preparative TLC or recrystallization to obtain the pure compound.
Structural Characterization
The structure of this compound has been elucidated and confirmed through various spectroscopic techniques.
| Spectroscopic Data for this compound | |
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to aromatic protons of the p-methoxyphenyl group, and aliphatic protons of the indolizidine core. |
| ¹³C NMR | Resonances for the carbons of the indolizidine skeleton and the p-methoxyphenyl substituent. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the elemental composition and structural features. |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for aromatic C-H, aliphatic C-H, and C-O stretching vibrations. |
Note: Specific chemical shifts and coupling constants can be found in total synthesis literature.
Biological Activity: Analgesic Effects
This compound exhibits significant analgesic activity, which has been demonstrated to be central in origin.
Quantitative Analgesic Activity Data:
| Parameter | Administration Route | Value | Test Model |
| Analgesic Effect | Subcutaneous (s.c.) | Dose-dependent | Rat Tail Flick |
| Analgesic Effect | Intracerebroventricular (i.c.v.) | Dose-dependent | Rat Tail Flick |
Note: Specific ED50 values are not consistently reported across publicly available literature.
Mechanism of Analgesic Action:
The analgesic effect of this compound is mediated through the central norepinephrinergic system. Studies have indicated that this compound's action is likely through the modulation of α1-adrenergic receptors.
Proposed Signaling Pathway for this compound-Induced Analgesia:
Caption: Proposed signaling pathway of this compound's analgesic effect.
Conclusion and Future Directions
This compound, an alkaloid from Ipomoea hardwickii, presents a promising scaffold for the development of novel non-opioid analgesics. Its central mechanism of action via the norepinephrinergic system offers a distinct advantage. Future research should focus on elucidating the precise molecular interactions with α1-adrenergic receptor subtypes, conducting detailed structure-activity relationship studies to optimize its analgesic potency and pharmacokinetic profile, and further exploring its potential in various pain models. The detailed methodologies and data presented in this guide provide a solid foundation for these future endeavors.
References
- 1. Alkaloid Synthesis: this compound (Clive), Hosieine A (Hong), Gephyrotoxin (You), Cylindricine A (Pandey), Martinellic Acid (Aponick), Lundurine A (Zhang/Qin) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A formal total synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Total syntheses of arylindolizidine alkaloids (+)-ipalbidine and (+)-antofine - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacology and toxicology profile of Ipalbidine
An In-depth Technical Guide on the Pharmacology and Toxicology Profile of Ipalbidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring alkaloid isolated from the seeds of Ipomoea hardwickii.[1][2][3] It has demonstrated notable dose-dependent analgesic properties, positioning it as a compound of interest for further pharmacological investigation.[1][2] This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacology and toxicology of this compound. The primary mechanism of its analgesic action is attributed to its effects on the central norepinephrinergic system, specifically involving alpha-1 adrenergic receptors. This document synthesizes the available preclinical data, details experimental methodologies used in its characterization, and presents its known signaling pathways. It is important to note that publicly available toxicological data for this compound is limited.
Pharmacology
Mechanism of Action
Pharmacodynamics
The primary pharmacodynamic effect of this compound is analgesia. This has been demonstrated in rodent models using the tail-flick test, where administration of this compound leads to a dose-dependent increase in pain threshold. The analgesic effect is significantly diminished by the administration of reserpine, a norepinephrine (B1679862) depleting agent, and this effect can be reversed by the administration of norepinephrine. Furthermore, the analgesic action is blocked by phentolamine (B1677648) (a non-selective alpha-adrenoceptor antagonist) and prazosin (B1663645) (an alpha-1 selective antagonist).
Pharmacokinetics
Currently, there is a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Toxicology Profile
A thorough review of available literature and safety data sheets indicates a significant lack of formal toxicological studies for this compound. No quantitative data such as LD50 (lethal dose, 50%) or detailed acute, sub-chronic, or chronic toxicity studies have been published.
Table 1: Summary of Available Toxicological Data
| Toxicological Endpoint | Result | Reference |
| Acute Toxicity (Oral) | No data available | |
| Skin Corrosion/Irritation | No data available | |
| Serious Eye Damage/Irritation | No data available | |
| Respiratory or Skin Sensitization | No data available | |
| Germ Cell Mutagenicity | No data available | |
| Carcinogenicity | No data available | |
| Reproductive Toxicity | No data available |
Experimental Protocols
Analgesic Activity Assessment: Rat Tail-Flick Test
The primary method used to evaluate the analgesic properties of this compound is the rat tail-flick test. This is a standard method for assessing centrally mediated analgesia.
Principle: The test measures the latency of a rat to flick its tail in response to a thermal stimulus. An increase in the latency period after administration of a test compound is indicative of an analgesic effect.
Apparatus: A tail-flick analgesiometer, which consists of a heat source (e.g., a focused light beam) and a timer.
Protocol:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the experimental environment and handling for several days prior to the experiment.
-
Baseline Measurement: The baseline tail-flick latency is determined for each animal by applying the heat stimulus to the tail and recording the time taken to flick the tail. A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: this compound is administered, typically via subcutaneous (s.c.) or intracerebroventricular (i.c.v.) injection, at varying doses. A control group receives a vehicle injection.
-
Post-treatment Measurement: The tail-flick latency is measured at predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The analgesic effect is quantified as the percentage increase in tail-flick latency compared to the baseline. Dose-response curves can be generated to determine the potency of the compound.
This is a generalized protocol based on standard tail-flick test procedures. The specific parameters of the study cited for this compound may have varied.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound's Analgesic Action
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to its analgesic effect.
Caption: Proposed signaling pathway for this compound-induced analgesia.
Experimental Workflow for Investigating this compound's Mechanism
The following diagram outlines the logical workflow of experiments used to elucidate the mechanism of action of this compound.
Caption: Experimental workflow for elucidating this compound's analgesic mechanism.
Conclusion
This compound is a promising natural alkaloid with demonstrated central analgesic properties mediated through the norepinephrinergic system and alpha-1 adrenergic receptors. Its characterization as a nonaddictive analgesic further highlights its potential therapeutic value. However, a significant gap exists in the understanding of its toxicological profile and pharmacokinetic properties. Further research, including comprehensive ADME and toxicology studies, is imperative to fully assess the safety and clinical viability of this compound as a therapeutic agent.
References
The Central Origin of Ipalbidine's Analgesic Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipalbidine, a photoactive alkaloid, has demonstrated notable analgesic properties. This technical guide delves into the central nervous system mechanisms underpinning its pain-relieving effects. Evidence strongly indicates that this compound exerts its analgesic action through the supraspinal norepinephrinergic system, specifically via indirect modulation of α1-adrenergic receptors. This document synthesizes the available preclinical data, outlines detailed experimental protocols for elucidating its mechanism of action, and provides visual representations of the proposed signaling pathways and experimental workflows. While direct quantitative data for this compound's binding affinity and in vivo potency are not extensively available in the public domain, this guide serves as a comprehensive framework for researchers investigating this promising analgesic compound.
Introduction
This compound is an alkaloid that has been reported to possess non-addictive analgesic properties[1]. Understanding the precise central mechanisms of its action is crucial for its potential development as a therapeutic agent. Studies have indicated that the analgesic effect of this compound is of central origin, acting primarily at supraspinal sites[2]. This guide will explore the key neurotransmitter systems and brain regions implicated in this compound-induced analgesia.
Core Mechanism of Action: The Norepinephrinergic System
The central analgesic effect of this compound is intricately linked to the descending noradrenergic pain modulatory pathway. This system, originating from brainstem nuclei, plays a pivotal role in the endogenous control of nociception.
Involvement of the Locus Coeruleus
The locus coeruleus (LC), a nucleus in the pons, is the principal source of noradrenergic neurons that project throughout the central nervous system, including to key areas of the descending pain pathway such as the periaqueductal gray (PAG) and the spinal cord[3]. Research has shown that the analgesic effect of this compound is significantly diminished by the bilateral destruction of the locus coeruleus, highlighting the critical role of this nucleus in mediating its action[2].
Critical Role of α1-Adrenergic Receptors
Pharmacological studies have further pinpointed the involvement of specific adrenergic receptors. The analgesic effect of this compound is attenuated by the administration of phentolamine (B1677648) (a non-selective α-adrenoceptor antagonist) and prazosin (B1663645) (a selective α1-adrenoceptor antagonist)[2]. Conversely, antagonists for α2-adrenoceptors (yohimbine) and β-adrenoceptors (propranolol) do not affect this compound-induced analgesia. This evidence strongly suggests that this compound's analgesic properties are mediated, at least in part, through the activation of α1-adrenergic receptors. It is proposed that this compound acts indirectly on these receptors, possibly by modulating the release of norepinephrine (B1679862) from noradrenergic terminals.
Data Presentation
While specific quantitative data for this compound is sparse in the available literature, the following tables are presented as templates to illustrate how such data would be structured for clear comparison.
Table 1: Receptor Binding Affinity of this compound
This table would typically present the inhibition constant (Ki) of this compound at various relevant receptors to determine its binding affinity and selectivity.
| Receptor Subtype | Radioligand | Ki (nM) for this compound |
| α1A-Adrenergic | [3H]-Prazosin | Data not available |
| α1B-Adrenergic | [3H]-Prazosin | Data not available |
| α1D-Adrenergic | [3H]-Prazosin | Data not available |
| α2A-Adrenergic | [3H]-Rauwolscine | Data not available |
| μ-Opioid | [3H]-DAMGO | Data not available |
| δ-Opioid | [3H]-DPDPE | Data not available |
| κ-Opioid | [3H]-U69,593 | Data not available |
Table 2: In Vivo Analgesic Potency of this compound
This table would summarize the effective dose 50 (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, in standard animal models of nociception.
| Test | Species | Route of Administration | ED50 (mg/kg) |
| Hot Plate Test | Rat/Mouse | s.c. or i.c.v. | Data not available |
| Tail Flick Test | Rat/Mouse | s.c. or i.c.v. | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments that are crucial for a thorough investigation of this compound's central analgesic mechanism.
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for α1-adrenergic receptors using a competitive binding assay.
-
Materials:
-
Rat brain cortex membrane preparation (source of α1-adrenoceptors).
-
[3H]-Prazosin (radioligand).
-
This compound (unlabeled competitor).
-
Phentolamine (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate aliquots of the membrane preparation with a fixed concentration of [3H]-Prazosin and varying concentrations of this compound.
-
For total binding, incubate membranes with [3H]-Prazosin only.
-
For non-specific binding, incubate membranes with [3H]-Prazosin and a high concentration of phentolamine.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hot Plate Test for Analgesic Efficacy
This test assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics.
-
Apparatus: Hot plate analgesiometer.
-
Animals: Rats or mice.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intracerebroventricular).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal on the hot plate.
-
Record the latency to the first sign of nociception, such as paw licking or jumping.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.
-
Tail Flick Test for Spinal and Supraspinal Analgesia
This test measures the latency of a spinal reflex to a thermal stimulus, which is modulated by supraspinal pathways.
-
Apparatus: Tail flick analgesiometer with a radiant heat source.
-
Animals: Rats or mice, gently restrained.
-
Procedure:
-
Acclimatize the animals to the restrainer before the test.
-
Apply the radiant heat source to the ventral surface of the tail.
-
Measure the baseline latency for the tail-flick response.
-
Administer this compound or vehicle control.
-
Measure the tail-flick latency at various time points post-administration.
-
A cut-off time is used to avoid tissue damage.
-
Analyze the data to determine the dose-response relationship and the time course of the analgesic effect. A dose-dependent analgesic effect for this compound has been observed using this method after subcutaneous or intracerebroventricular administration.
-
GTPγS Binding Assay for G-Protein Activation
This assay measures the activation of G-proteins coupled to α1-adrenoceptors upon stimulation.
-
Materials:
-
Brain membrane preparations.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
This compound.
-
GDP.
-
Assay buffer.
-
-
Procedure:
-
Pre-incubate membranes with GDP to ensure G-proteins are in their inactive state.
-
Incubate the membranes with a fixed concentration of [35S]GTPγS in the presence and absence of varying concentrations of this compound.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
An increase in [35S]GTPγS binding in the presence of this compound would indicate G-protein activation.
-
cAMP Immunoassay
This assay determines whether this compound's interaction with α1-adrenoceptors leads to changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Materials:
-
Cultured cells expressing α1-adrenoceptors or brain tissue homogenates.
-
This compound.
-
Forskolin (an adenylyl cyclase activator, used as a positive control).
-
cAMP immunoassay kit (e.g., ELISA-based).
-
-
Procedure:
-
Treat cells or tissue homogenates with this compound at various concentrations for a specified time.
-
Lyse the cells or process the tissue to extract intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay according to the manufacturer's instructions.
-
Compare cAMP levels in this compound-treated samples to control samples.
-
c-Fos Immunohistochemistry for Neuronal Activation
This technique is used to map the neuronal populations in the brain that are activated by this compound-induced analgesia. The expression of the immediate early gene c-Fos is used as a marker of neuronal activity.
-
Animals: Rats or mice.
-
Procedure:
-
Administer an analgesic dose of this compound or vehicle.
-
After a set time (e.g., 90-120 minutes) to allow for c-Fos protein expression, perfuse the animals with a fixative (e.g., paraformaldehyde).
-
Collect the brains and section them, particularly focusing on regions of the descending pain pathway like the locus coeruleus, periaqueductal gray, and rostral ventromedial medulla.
-
Perform immunohistochemistry using an antibody against the c-Fos protein.
-
Visualize and quantify the number of c-Fos-positive neurons in the regions of interest. An increase in c-Fos expression in these areas would provide further evidence for the involvement of the descending pain modulatory pathway.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathway for this compound-induced analgesia.
Caption: Integrated workflow for investigating this compound's analgesic effects.
Conclusion
References
The Norepinephrinergic System: A Locus of Ipalbidine's Analgesic Action
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ipalbidine, a photoactive alkaloid derived from the seeds of Ipomoea hardwickii, has demonstrated significant, dose-dependent analgesic properties. This technical guide synthesizes the available preclinical evidence elucidating the pivotal role of the central norepinephrinergic system in mediating these effects. Experimental data strongly indicate that this compound exerts its analgesic action through a supraspinal mechanism, modulating descending pain inhibitory pathways via its interaction with α1-adrenergic receptors. This document provides a comprehensive overview of the experimental protocols employed in these investigations, a quantitative summary of the key findings, and a visualization of the proposed signaling pathways.
Introduction
The quest for novel, non-addictive analgesics remains a cornerstone of modern pharmacology. This compound, an indolizidine alkaloid, has emerged as a promising candidate due to its demonstrated pain-relieving effects in preclinical models.[1] Understanding the precise molecular mechanisms underpinning this compound's analgesia is critical for its potential development as a therapeutic agent. This guide focuses on the substantial body of evidence pointing to the central norepinephrinergic system as the primary mediator of this compound's analgesic activity.
The central noradrenergic system, originating primarily from the locus coeruleus (LC) in the brainstem, plays a crucial role in modulating nociceptive signals.[2][3] Descending noradrenergic pathways project to the spinal cord, where the release of norepinephrine (B1679862) can inhibit pain transmission.[1][4] This modulation is mediated by different adrenergic receptor subtypes, with both α1 and α2 adrenoceptors implicated in analgesia.
Core Findings: Supraspinal, Norepinephrine-Dependent Analgesia
A pivotal study by Wang LM, et al. (1996) established the foundational understanding of this compound's analgesic mechanism. Their research demonstrated that the analgesic effect of this compound is:
-
Centrally Mediated and Supraspinal in Origin: A dose-dependent analgesic effect was observed following subcutaneous (s.c.) and intracerebroventricular (i.c.v.) administration of this compound. However, no analgesic effect was seen after intrathecal (i.t.) injection, indicating that this compound's primary site of action is in the brain, not directly on spinal cord receptors.
-
Dependent on the Norepinephrinergic System: The analgesic effect of this compound was significantly attenuated by interventions that disrupt the norepinephrinergic system. This includes the depletion of norepinephrine stores and the lesioning of the locus coeruleus, the principal source of noradrenergic neurons projecting to the spinal cord.
-
Mediated by α1-Adrenergic Receptors: Pharmacological blockade of α1-adrenergic receptors was shown to significantly reduce this compound-induced analgesia. Conversely, antagonists for α2 and β-adrenergic receptors had no effect, strongly suggesting the specificity of this compound's downstream signaling through the α1 receptor subtype.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the role of the norepinephrinergic system in this compound analgesia.
Table 1: Effect of Adrenergic Antagonists on this compound-Induced Analgesia
| Antagonist | Receptor Target | Dose and Route of Administration | Effect on this compound (60 mg/kg, s.c.) Analgesia |
| Phentolamine | α1/α2-adrenergic antagonist | 10 mg/kg, i.p. or i.c.v. | Significant attenuation |
| Prazosin | α1-adrenergic antagonist | 3 mg/kg, s.c. | Significant attenuation |
| Yohimbine | α2-adrenergic antagonist | 5 mg/kg, s.c. | No influence |
| Propranolol | β-adrenergic antagonist | 10 mg/kg, i.p. | No influence |
Table 2: Effect of Norepinephrine Manipulation on this compound-Induced Analgesia
| Experimental Manipulation | Method | Dose and Route of Administration | Effect on this compound (60 mg/kg, s.c.) Analgesia |
| Norepinephrine Depletion | Reserpine administration (24h prior) | 2 mg/kg, i.p. | Marked reduction |
| Norepinephrine Restoration | Co-administration with norepinephrine (in reserpine-pretreated rats) | i.c.v. | Reversal of the reduced analgesia |
| Locus Coeruleus Lesion | Electrolytic lesion of bilateral locus coeruleus | N/A | Significant attenuation |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments that elucidated the role of the norepinephrinergic system in this compound analgesia.
Animal Models
-
Species: Sprague-Dawley rats were predominantly used in these studies.
Analgesia Assessment: Rat Tail-Flick Test
The rat tail-flick test is a standard method for assessing thermal pain sensitivity and the efficacy of analgesics.
-
Procedure: A focused beam of radiant heat is applied to the ventral surface of the rat's tail. The latency period, defined as the time taken for the rat to flick its tail away from the heat source, is measured. An increase in tail-flick latency is indicative of an analgesic effect. A cut-off time is typically employed to prevent tissue damage.
Pharmacological Interventions
-
Drug Administration:
-
Subcutaneous (s.c.): Injection into the loose skin on the back of the neck.
-
Intraperitoneal (i.p.): Injection into the peritoneal cavity.
-
Intracerebroventricular (i.c.v.): Stereotaxic implantation of a cannula into a lateral ventricle of the brain for direct administration of substances into the cerebrospinal fluid.
-
Intrathecal (i.t.): Injection into the subarachnoid space of the spinal cord.
-
Norepinephrine System Manipulation
-
Norepinephrine Depletion: Reserpine, a vesicular monoamine transporter 2 (VMAT2) inhibitor, is administered to prevent the storage of norepinephrine in synaptic vesicles, leading to its depletion.
-
Locus Coeruleus Lesioning: Bilateral electrolytic lesions of the locus coeruleus are created to destroy the primary source of descending noradrenergic neurons.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.
Proposed Signaling Pathway of this compound Analgesia
References
- 1. The noradrenergic pain regulation system: a potential target for pain therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rescue of Noradrenergic System as a Novel Pharmacological Strategy in the Treatment of Chronic Pain: Focus on Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Descending noradrenergic influences on pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Noradrenergic pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Intramolecular McMurry Coupling for the Synthesis of (+)-Ipalbidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the indolizidine alkaloid (+)-Ipalbidine, utilizing a key intramolecular McMurry coupling reaction. This methodology offers an efficient approach to the construction of the core bicyclic structure of this medicinally relevant compound.
Introduction
(+)-Ipalbidine is a naturally occurring indolizidine alkaloid that has garnered significant interest due to its potential therapeutic properties. A pivotal step in the total synthesis of this molecule is the intramolecular McMurry coupling of a diketone precursor, which facilitates the formation of the crucial carbon-carbon double bond within the bicyclic ring system. The McMurry reaction is a reductive coupling of two carbonyl groups to form an alkene, typically mediated by a low-valent titanium species.[1][2]
Reaction Principle
The intramolecular McMurry coupling in the synthesis of (+)-Ipalbidine involves the reductive cyclization of a precursor molecule containing two ketone functionalities. This reaction is promoted by a low-valent titanium reagent, which is typically generated in situ from the reduction of titanium(IV) chloride (TiCl₄) or titanium(III) chloride (TiCl₃) with a reducing agent such as zinc dust (Zn) or a lithium aluminum hydride (LiAlH₄)/zinc couple.[1][2] The reaction proceeds through a pinacol-like intermediate, which is subsequently deoxygenated by the oxophilic titanium species to yield the target alkene.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of (+)-Ipalbidine and general procedures for McMurry coupling reactions.[3] Note: The precise experimental details from the original literature by Honda et al. are not publicly available; therefore, these protocols represent a practical guide based on typical reaction conditions. Researchers should optimize these conditions as necessary.
Protocol 1: Synthesis of the Diketone Precursor
The synthesis of the diketone precursor is a multi-step process starting from L-proline. A key intermediate is N-Boc-(S)-proline, which is converted to a suitable derivative for the introduction of the two ketone-bearing side chains. A representative final step to the diketone is outlined below.
Materials:
-
N-protected L-proline derivative with an appropriate side chain
-
p-Methoxyphenacyl bromide
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Reagents for subsequent functional group manipulations to install the second ketone (specifics will vary based on the detailed synthetic route)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve the N-protected L-proline derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of p-methoxyphenacyl bromide (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the mono-ketone intermediate.
-
Further synthetic steps are required to elaborate the second side chain and oxidize it to the ketone, yielding the final diketone precursor. These steps are highly dependent on the chosen synthetic strategy.
Protocol 2: Intramolecular McMurry Coupling to Synthesize (+)-Ipalbidine
This protocol describes the key cyclization step to form the indolizidine core of (+)-Ipalbidine.
Materials:
-
Diketone precursor
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn), activated
-
Tetrahydrofuran (THF), anhydrous
-
Pyridine (B92270), anhydrous
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Standard laboratory glassware for air-sensitive reactions and purification apparatus
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under a positive pressure of argon, add anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add TiCl₄ (4.0 equivalents) to the stirred THF.
-
Add activated zinc dust (8.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the resulting black slurry to reflux and maintain for 2-3 hours.
-
-
McMurry Coupling Reaction:
-
Cool the suspension of the low-valent titanium reagent to room temperature.
-
Prepare a solution of the diketone precursor in anhydrous THF containing a small amount of anhydrous pyridine (e.g., 10 mol%).
-
Add the solution of the diketone precursor dropwise to the stirred titanium slurry over a period of 4-6 hours using a syringe pump to maintain high dilution conditions, which favor intramolecular cyclization.
-
After the addition is complete, continue to stir the reaction mixture at reflux and monitor by TLC. The reaction time can vary significantly (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow, dropwise addition of saturated aqueous K₂CO₃ solution.
-
Stir the mixture vigorously for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake thoroughly with THF and ethyl acetate (B1210297).
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield (+)-Ipalbidine.
-
Data Presentation
The following tables summarize the expected quantitative data for the key steps. Please note that the yields are representative and may vary based on the specific experimental conditions and the purity of the starting materials.
Table 1: Reaction Conditions and Yield for the Intramolecular McMurry Coupling
| Parameter | Value | Reference |
| Precursor | Diketone Derivative of L-proline | |
| Reagents | TiCl₄, Zn | |
| Solvent | THF | |
| Temperature | Reflux | |
| Reaction Time | 4 - 12 hours | General Procedure |
| Yield | 40 - 60% (Estimated) | General Procedure |
Table 2: Spectroscopic Data for (+)-Ipalbidine
| Spectroscopic Method | Expected Data |
| ¹H NMR (CDCl₃) | Characteristic peaks for the indolizidine core and the p-methoxyphenyl group. |
| ¹³C NMR (CDCl₃) | Resonances corresponding to the aliphatic and aromatic carbons of the Ipalbidine structure. |
| Mass Spectrometry (HRMS) | Calculated m/z for the molecular ion [M+H]⁺. |
| Infrared (IR) | Absorption bands corresponding to C-H, C=C, and C-O stretching vibrations. |
| Optical Rotation | Specific rotation value for the (+) enantiomer. |
Note: Specific peak assignments and values should be compared with literature data for authenticated samples of (+)-Ipalbidine.
Visualizations
Reaction Pathway
Caption: Synthetic pathway to (+)-Ipalbidine.
Experimental Workflow
Caption: Workflow for the McMurry coupling step.
References
Application Note: High-Efficiency Purification of Synthetic Ipalbidine Using Flash Column Chromatography
Abstract
This application note details a robust and efficient method for the purification of synthetic (+)-Ipalbidine, a promising non-addictive analgesic compound. The described protocol utilizes silica (B1680970) gel flash column chromatography, a widely accessible and scalable technique, to achieve high purity and yield of the target alkaloid from a crude synthetic reaction mixture. This document provides a comprehensive experimental protocol, a summary of expected quantitative outcomes, and a graphical representation of the purification workflow, intended for researchers and professionals in drug development and medicinal chemistry.
Introduction
(+)-Ipalbidine is an indolizidine alkaloid that has garnered significant interest in the pharmaceutical industry due to its potent analgesic properties without the addictive potential of traditional opioids.[1] As research into its therapeutic applications progresses, the need for reliable and scalable methods for obtaining high-purity Ipalbidine from synthetic routes is paramount. Chemical synthesis of complex natural products like this compound often results in a crude mixture containing the desired product alongside unreacted starting materials, byproducts, and reaction reagents.
Chromatography is an indispensable tool for the purification of such complex mixtures, with silica gel column chromatography being a particularly effective method for the separation of alkaloids.[2] This application note outlines a detailed protocol for the purification of a key precursor to (+)-Ipalbidine using flash chromatography, a technique that enhances the efficiency of traditional column chromatography by applying moderate pressure. Additionally, a final deprotection and purification step to yield (+)-Ipalbidine is described.
Experimental Protocols
This section provides detailed methodologies for the purification of a synthetic intermediate of (+)-Ipalbidine and the final purification of (+)-Ipalbidine itself.
2.1. Purification of (S)-2,3,8,8a-Tetrahydroindolizin-7(1H)-one (this compound Precursor)
This protocol is adapted from a documented synthesis of (+)-Ipalbidine and focuses on the purification of a key enaminone intermediate.[3]
-
Materials and Equipment:
-
Crude (S)-2,3,8,8a-Tetrahydroindolizin-7(1H)-one
-
Silica Gel (230-400 mesh)
-
Acetone (HPLC grade)
-
Glass chromatography column (40 mm internal diameter, 400 mm length)
-
Flash chromatography system (or manual setup with air/nitrogen pressure)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in acetone. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped. The packed silica gel bed height should be approximately 200 mm.
-
Sample Loading: Dissolve the crude reaction mixture (e.g., 2.5 g) in a minimal amount of dichloromethane (B109758) (CH₂Cl₂). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with 100% acetone.[3] Maintain a constant flow rate of approximately 5 cm/min solvent front movement.
-
Fraction Collection: Collect fractions (e.g., 20 mL) and monitor the elution of the product by TLC using 100% ethyl acetate (B1210297) as the mobile phase. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified (S)-2,3,8,8a-Tetrahydroindolizin-7(1H)-one as an off-white solid.
-
2.2. Final Purification of (+)-Ipalbidine
Following the synthesis from its precursor, the final product requires purification to remove any remaining reagents and byproducts.
-
Materials and Equipment:
-
Crude (+)-Ipalbidine from the final synthesis step
-
Silica Gel (230-400 mesh)
-
Ethyl Acetate (EtOAc, HPLC grade)
-
Hexane (HPLC grade)
-
Triethylamine (B128534) (Et₃N)
-
Glass chromatography column (20 mm internal diameter, 300 mm length)
-
Flash chromatography system
-
Rotary evaporator
-
TLC plates and associated equipment
-
-
Procedure:
-
Column Packing: Prepare and pack the column with silica gel using a slurry of 10% EtOAc in hexane.
-
Sample Loading: Dissolve the crude (+)-Ipalbidine in a minimal volume of dichloromethane and dry-load it onto silica gel as described in section 2.1.
-
Elution: Elute the column with a mobile phase of 70% EtOAc/hexane containing 1% triethylamine. The triethylamine is added to prevent peak tailing of the basic alkaloid on the acidic silica gel.[3]
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC (mobile phase: 70% EtOAc/hexane with 1% Et₃N).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure (+)-Ipalbidine. An 80% yield has been reported for the final deprotection and purification step.
-
Data Presentation
The following table summarizes the quantitative data from the purification of the this compound precursor.
| Parameter | Value | Reference |
| Purification Method | SiO₂ Flash Chromatography | |
| Compound | (S)-2,3,8,8a-Tetrahydroindolizin-7(1H)-one | |
| Crude Sample Amount | 3.74 g (of ynone precursor) | |
| Purified Product Amount | 2.05 g | |
| Yield | 96% | |
| Mobile Phase | 100% Acetone | |
| Stationary Phase | Silica Gel | |
| Purity | High (sufficient for subsequent steps) |
Note: The yield for the final purification of (+)-Ipalbidine after deprotection has been reported to be 80%.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of synthetic this compound.
Caption: Workflow for the Purification of Synthetic this compound.
Conclusion
The described flash column chromatography protocol provides an effective and efficient method for the purification of synthetic (+)-Ipalbidine and its precursors. By utilizing silica gel as the stationary phase and appropriate solvent systems, high purity and yield of the target alkaloid can be achieved. The addition of a base like triethylamine to the mobile phase is crucial for mitigating peak tailing and improving separation efficiency for basic compounds like this compound. This application note serves as a valuable resource for researchers and scientists involved in the synthesis and development of this compound and related alkaloids.
References
Determining the Cytotoxicity of Ipalbidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipalbidine, a natural alkaloid, has been identified for its potential therapeutic properties, including nonaddictive analgesic effects.[1] As with any novel compound being considered for further development, a thorough evaluation of its cytotoxic potential is a critical early step. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using common cell-based assays. These assays are fundamental in determining the dose-dependent effects of a compound on cell viability and proliferation, and for elucidating the potential mechanisms of cell death. The following protocols for MTT, Lactate (B86563) Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) assays provide a robust framework for the initial cytotoxic characterization of this compound.
Key Cytotoxicity Assays
A multi-faceted approach is recommended to comprehensively assess the cytotoxicity of this compound. The following assays measure different aspects of cell health:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2][3][4]
-
LDH Assay: A colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[5]
-
Annexin V/PI Apoptosis Assay: A flow cytometry-based assay that differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
Quantitative data from these assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide a template for organizing experimental results.
Table 1: MTT Assay - Cell Viability upon this compound Treatment
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: LDH Assay - Cytotoxicity of this compound
| This compound Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Maximum LDH Release | 100 |
Table 3: Annexin V/PI Apoptosis Assay - Cell Population Distribution
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is outlined below.
References
- 1. Alkaloid Synthesis: this compound (Clive), Hosieine A (Hong), Gephyrotoxin (You), Cylindricine A (Pandey), Martinellic Acid (Aponick), Lundurine A (Zhang/Qin) [organic-chemistry.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
Application Notes and Protocols: Ipalbidine as a Molecular Probe in Neuroscience Research
A Note on the Availability of Information:
Initial searches for "Ipalbidine" did not yield specific data on a molecule with this name being used as a molecular probe in neuroscience research. It is possible that "this compound" is a novel or less-documented compound, or the name may be a misspelling.
To fulfill the user's request for detailed application notes and protocols, this document will provide a comprehensive guide for a hypothetical molecular probe, designated 'Hypothetical Probe-IPA' (HP-IPA) , designed to target nicotinic acetylcholine (B1216132) receptors (nAChRs). The data, protocols, and pathways described herein are synthesized from established research on well-characterized nAChR ligands and molecular probes used in neuroscience. This information is intended to serve as a representative example and a practical guide for researchers working with similar molecular tools.
Introduction to HP-IPA
HP-IPA is a novel, high-affinity antagonist for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), the most abundant subtype in the mammalian brain. The α4β2-nAChR is implicated in a variety of cognitive functions and is a key player in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction.[1][2] HP-IPA can be radiolabeled with positron-emitting isotopes (e.g., ¹⁸F) for in vivo imaging using Positron Emission Tomography (PET) or tagged with fluorescent markers for in vitro applications. Its favorable pharmacokinetic profile and high binding specificity make it an excellent molecular probe for quantifying nAChR density and occupancy in both preclinical and clinical research settings.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of HP-IPA based on preclinical evaluations.
Table 1: In Vitro Binding Affinity and Selectivity of HP-IPA
| Target Receptor | Radioligand | Kᵢ (nM) | Source |
| α4β2 nAChR | [³H]HP-IPA | 0.8 | In-house data |
| α7 nAChR | [¹²⁵I]α-Bungarotoxin | > 1000 | Selectivity panel |
| M₁ Muscarinic | [³H]Pirenzepine | > 1500 | Selectivity panel |
| D₂ Dopamine | [³H]Raclopride | > 2000 | Selectivity panel |
| 5-HT₂ Serotonin | [³H]Ketanserin | > 1800 | Selectivity panel |
Table 2: In Vivo Pharmacokinetic Properties of [¹⁸F]HP-IPA in Rodents
| Parameter | Value |
| Brain Uptake (SUVmax) | 3.5 at 30 min |
| Thalamus:Cerebellum Ratio | 4.2 at 60 min |
| Plasma Half-life (t½) | 45 min |
| Metabolite Profile | >90% parent compound in brain at 60 min |
Signaling Pathway
HP-IPA acts as an antagonist at the α4β2 nAChR, thereby blocking the downstream signaling cascade typically initiated by acetylcholine. This includes the modulation of ion channel activity and downstream kinase pathways.
Caption: Signaling pathway of the α4β2 nicotinic acetylcholine receptor and the antagonistic action of HP-IPA.
Experimental Protocols
In Vitro Autoradiography with [³H]HP-IPA
This protocol is designed to visualize and quantify the distribution of α4β2 nAChRs in brain tissue sections.
Materials:
-
[³H]HP-IPA (specific activity ~80 Ci/mmol)
-
Unlabeled HP-IPA (for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 4°C
-
Cryostat-sectioned brain tissue (e.g., rat, mouse) mounted on slides
-
Phosphor imaging plates or autoradiography film
Procedure:
-
Tissue Preparation: Brain tissue is rapidly frozen and sectioned at 20 µm thickness using a cryostat. Sections are thaw-mounted onto charged microscope slides.
-
Pre-incubation: Slides are pre-incubated in binding buffer for 20 minutes at room temperature to rehydrate the tissue.
-
Incubation: Slides are incubated with 1 nM [³H]HP-IPA in binding buffer for 60 minutes at room temperature. For determination of non-specific binding, a parallel set of slides is incubated with the addition of 10 µM unlabeled HP-IPA.
-
Washing: Slides are washed 2 x 5 minutes in ice-cold wash buffer to remove unbound radioligand.
-
Drying: Slides are briefly dipped in distilled water to remove buffer salts and then dried under a stream of cool air.
-
Exposure: Dried slides are apposed to a phosphor imaging plate or autoradiography film for 2-4 weeks.
-
Imaging and Analysis: The imaging plate is scanned, and the resulting autoradiograms are analyzed using densitometry software. Regional binding is quantified by comparison to co-exposed radioactive standards.
In Vivo PET Imaging with [¹⁸F]HP-IPA in Rodents
This protocol outlines the procedure for a typical preclinical PET imaging study to assess nAChR density.
Materials:
-
[¹⁸F]HP-IPA (radiochemical purity >95%)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Saline for injection
-
Animal monitoring equipment (respiration, temperature)
Procedure:
-
Animal Preparation: A fasted rodent (e.g., rat) is anesthetized with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance). A tail vein catheter is placed for radiotracer injection.
-
Positioning: The animal is positioned in the PET scanner with the head in the center of the field of view. A transmission scan (CT or other) is acquired for attenuation correction.
-
Radiotracer Injection: A bolus of [¹⁸F]HP-IPA (typically 100-200 µCi) is injected via the tail vein catheter.
-
PET Scan Acquisition: Dynamic PET data are acquired in list mode for 60-90 minutes immediately following injection.
-
Image Reconstruction: The acquired data are reconstructed into a series of time-binned images using an appropriate algorithm (e.g., OSEM3D).
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed images corresponding to brain areas with high (e.g., thalamus) and low (e.g., cerebellum) nAChR density.
-
Time-activity curves (TACs) are generated for each ROI.
-
The binding potential (BP_ND) can be calculated using a reference tissue model with the cerebellum as the reference region.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for utilizing HP-IPA in neuroscience research and the logical relationships between different experimental stages.
Caption: Logical progression of HP-IPA from preclinical validation to clinical and drug development applications.
Caption: Experimental workflow for a preclinical PET imaging study using [¹⁸F]HP-IPA.
References
Troubleshooting & Optimization
Technical Support Center: Ipalbidine Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Ipalbidine for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a photoactive indolizidine alkaloid naturally found in the seeds of Ipomoea hardwickii. It has demonstrated non-addictive analgesic properties. Like many alkaloids, this compound is a lipophilic molecule, readily soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. However, its aqueous solubility is expected to be low, which can significantly hinder its bioavailability and therapeutic efficacy in in vivo studies, leading to challenges in achieving desired systemic exposure and accurate assessment of its pharmacological effects.
Q2: What are the key physicochemical properties of this compound to consider for solubility enhancement?
A2: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate solubilization strategy. Key parameters include:
-
pKa: The predicted pKa of this compound is approximately 10.17 ± 0.30.[1] As a basic compound, its solubility is pH-dependent and will increase in acidic environments where it can form a soluble salt.
-
Chemical Structure: this compound possesses a tertiary amine within its indolizidine core, which is the primary site for protonation and salt formation.
-
Organic Solvent Solubility: this compound is soluble in a range of organic solvents, which can be leveraged in co-solvent systems or solvent evaporation techniques for creating amorphous solid dispersions.[2]
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
A3: Several established techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size through methods like micronization or nanosuspension increases the surface area-to-volume ratio, thereby improving the dissolution rate.
-
-
Chemical Modifications:
-
pH Adjustment: Lowering the pH of the aqueous vehicle to below the pKa of this compound will lead to its protonation and the formation of a more soluble species.
-
Salt Formation: Creating a salt of this compound with a pharmaceutically acceptable acid can significantly enhance its aqueous solubility.
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent (e.g., ethanol (B145695), propylene (B89431) glycol, polyethylene (B3416737) glycol) can increase solubility.
-
Surfactants: The use of surfactants to form micelles that encapsulate the lipophilic this compound molecule can increase its apparent solubility in aqueous media.
-
Cyclodextrins: Forming inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) can encapsulate the this compound molecule, shielding it from the aqueous environment and increasing its solubility.
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization and absorption.
-
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| This compound precipitates out of solution upon preparation or during storage. | The concentration of this compound exceeds its solubility in the chosen vehicle. The pH of the solution is not optimal for maintaining solubility. The temperature has changed, affecting solubility. | 1. Determine the aqueous solubility of this compound at the desired pH and temperature. 2. If using a pH-adjusted buffer, ensure the pH is at least 2 units below the pKa of this compound (i.e., pH < 8). 3. Consider adding a co-solvent (e.g., 10-20% ethanol or PEG 400) to the aqueous vehicle. 4. Prepare a fresh solution before each experiment. |
| Low and variable drug exposure observed in in vivo pharmacokinetic studies. | Poor dissolution of this compound in the gastrointestinal tract. Precipitation of this compound in the physiological pH of the gut. | 1. Consider formulating this compound as a salt to improve dissolution rate. 2. Explore the use of a solid dispersion of this compound in a hydrophilic polymer to enhance dissolution. 3. Develop a lipid-based formulation (e.g., SEDDS) to maintain this compound in a solubilized state in the GI tract. |
| Difficulty in preparing a high-concentration dosing solution for animal studies. | The intrinsic solubility of this compound is too low for the required dose volume. | 1. Investigate the use of complexation with cyclodextrins (e.g., HP-β-CD) to significantly increase solubility. 2. Explore the use of micellar solubilization with non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL). 3. A combination of pH adjustment, co-solvents, and complexing agents may be necessary. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination of this compound
Objective: To determine the aqueous solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffers for acidic pH, phosphate (B84403) buffers for neutral pH, and borate (B1201080) buffers for alkaline pH).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the solubility of this compound (in mg/mL or µM) against the pH of the buffer.
Protocol 2: Formulation of this compound using a Co-solvent System
Objective: To prepare a clear, stable solution of this compound for in vivo administration using a co-solvent approach.
Methodology:
-
Select a water-miscible co-solvent in which this compound has good solubility (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare a stock solution of this compound in the chosen co-solvent at a high concentration.
-
In a separate vial, prepare the aqueous vehicle (e.g., saline or a buffer at a suitable pH).
-
Slowly add the this compound stock solution to the aqueous vehicle while vortexing or stirring continuously.
-
Visually inspect the final solution for any signs of precipitation.
-
If precipitation occurs, adjust the ratio of the co-solvent to the aqueous vehicle. Start with a low percentage of co-solvent (e.g., 5-10%) and gradually increase it until a clear solution is obtained.
-
Ensure the final concentration of the co-solvent is within the acceptable limits for the animal species being studied.
Protocol 3: Preparation of an this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Methodology:
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.
-
Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10-40% w/v).
-
Slowly add this compound powder to the HP-β-CD solution while stirring.
-
Continue stirring the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours to facilitate complex formation.
-
After complexation, filter the solution to remove any undissolved this compound.
-
Determine the concentration of this compound in the final solution to confirm the extent of solubility enhancement.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for improving this compound solubility.
Caption: Proposed signaling pathway for this compound-induced analgesia.
References
Technical Support Center: Overcoming Challenges in the Purification of Ipalbidine
For researchers, scientists, and drug development professionals engaged in the study of Ipalbidine, achieving high purity is paramount for accurate biological evaluation and potential therapeutic applications. This technical support center provides a comprehensive guide to navigate the common challenges encountered during the purification of this potent indolizidine alkaloid.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Extraction | - Incomplete extraction from the plant matrix.- Degradation of this compound during extraction. | - Ensure the plant material is finely powdered to maximize surface area.- Use an acidified solvent (e.g., methanol (B129727) with 0.1% formic acid) to facilitate the extraction of the basic alkaloid as a salt.- Perform multiple extraction cycles to ensure complete recovery. |
| Poor Resolution/Peak Tailing in HPLC | - Inappropriate column chemistry for a basic compound.- Secondary interactions with residual silanols on the silica-based column.- Mobile phase pH is not optimal. | - Use a C18 reversed-phase column, which is a good starting point for alkaloids like this compound.- Employ an end-capped column specifically designed for basic compounds to minimize silanol (B1196071) interactions.- Add a mobile phase modifier like 0.1% formic acid to protonate this compound and reduce peak tailing. |
| Co-elution with Impurities | - Complex sample matrix from crude extracts.- Structurally similar alkaloids or byproducts from synthesis. | - Optimize the HPLC gradient to improve separation.- Employ a preliminary purification step such as Solid-Phase Extraction (SPE) to remove major interfering compounds before HPLC. |
| Difficulty in Crystallization | - Presence of impurities inhibiting crystal formation.- Inappropriate solvent system. | - Ensure the this compound concentrate is of high purity (>95%) before attempting crystallization.- Screen a variety of solvent systems. A common approach for alkaloids is to dissolve in a minimal amount of a good solvent (e.g., methanol, acetone) and then add a poor solvent (e.g., n-hexane, diethyl ether) until turbidity is observed, followed by slow cooling. |
| Compound Degradation During Purification | - Exposure to harsh pH conditions (highly acidic or alkaline).- Elevated temperatures. | - Maintain the pH of solutions within a stable range, avoiding extremes.[1]- Avoid excessive heat during solvent evaporation steps. Use a rotary evaporator at reduced pressure and moderate temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective chromatographic method for this compound purification?
A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for the purification of this compound. A C18 column is a recommended starting point, with a mobile phase consisting of a gradient of acetonitrile (B52724) in water, often with an acidic modifier like 0.1% formic acid to ensure good peak shape for the basic this compound molecule.
Q2: How can I assess the purity of my final this compound sample?
A2: The purity of this compound can be accurately determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is commonly used to determine purity based on peak area percentage. For a more precise and absolute quantification, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an excellent method that can determine purity without the need for an identical reference standard.
Q3: What are some common impurities I might encounter?
A3: If synthesizing this compound, impurities can arise from starting materials, reagents, or side reactions. For instance, in a multi-step synthesis, byproducts from preceding steps can be carried over. When extracting from natural sources like Ipomoea hardwickii, other co-occurring alkaloids and plant metabolites are the primary impurities.
Q4: Are there any specific storage conditions recommended for purified this compound?
A4: While specific stability data for this compound is limited, as a general practice for alkaloids, it is advisable to store the purified compound in a cool, dark, and dry place. For long-term storage, keeping it at -20°C is recommended. Solutions of this compound should be prepared fresh when possible.
Quantitative Data Summary
The following table summarizes quantitative data related to the synthesis and purification of this compound.
| Parameter | Method/Route | Value | Reference |
| Overall Yield | 8-step total synthesis | 24-26% | |
| Purity (Preparative HPLC) | Not Specified | >98% achievable | |
| Recovery (Preparative HPLC) | Semi-preparative RP-HPLC (for a peptide) | ~90% |
Experimental Protocols
Protocol 1: Column Chromatography for Initial Purification
This protocol is a general guideline for the initial purification of a crude this compound extract using silica (B1680970) gel column chromatography.
-
Column Preparation :
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluting solvent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a small layer of sand on top of the silica gel bed to prevent disturbance when adding the sample and solvent.
-
-
Sample Loading :
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution :
-
Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
-
Solvent Removal :
-
Combine the this compound-containing fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Recrystallization for Final Purification
This protocol outlines the steps for recrystallization to obtain high-purity this compound crystals.
-
Solvent Selection :
-
In a small test tube, test the solubility of a small amount of the purified this compound in various solvents to find a suitable single solvent (dissolves when hot, but not when cold) or a two-solvent system (one solvent in which it is soluble, and another in which it is insoluble).
-
-
Dissolution :
-
Place the this compound sample in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (or the "good" solvent of a two-solvent system) until the solid just dissolves.
-
-
Crystallization :
-
If using a two-solvent system, add the "bad" solvent dropwise until the solution becomes cloudy. Then add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Drying :
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common HPLC issues in this compound analysis.
References
Technical Support Center: Enhancing the Stability of Ipalbidine in Solution
Welcome to the technical support center for Ipalbidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
1. Why is my this compound solution changing color?
A change in the color of your this compound solution could indicate degradation. This compound, as a photoactive alkaloid, may be susceptible to degradation upon exposure to light (photolysis) or oxidation, which can result in the formation of colored degradants.
-
Troubleshooting Steps:
-
Protect from Light: Store this compound solutions in amber vials or wrap the container with aluminum foil to protect it from light.
-
Inert Atmosphere: If oxidation is suspected, prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Antioxidants: Consider the addition of antioxidants to the formulation. Common antioxidants used in pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), and chelating agents like EDTA.
-
pH Check: Ensure the pH of your solution is within a stable range. Extreme pH values can catalyze degradation reactions.
-
2. My this compound solution has become cloudy or has formed a precipitate. What should I do?
Precipitation can occur due to several factors, including poor solubility in the chosen solvent system, changes in temperature, or pH shifts that affect the ionization and solubility of this compound.
-
Troubleshooting Steps:
-
Solubility Check: this compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. Ensure you are using an appropriate solvent. For aqueous solutions, the use of co-solvents or solubilizing agents may be necessary.
-
pH Adjustment: The solubility of alkaloids is often pH-dependent. Adjusting the pH of the solution might help to redissolve the precipitate. For basic alkaloids, solubility is generally higher at acidic pH.
-
Temperature Control: Store the solution at the recommended temperature. This compound powder is recommended to be stored at -20°C[1]. Solutions should be stored under conditions that do not promote precipitation. For some compounds, warming the solution slightly or using an ultrasonic bath can help in solubilization[2].
-
Consider Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their aqueous solubility and stability.
-
3. I am seeing new peaks in my HPLC analysis of an aged this compound solution. What are they?
The appearance of new peaks in an HPLC chromatogram of an aged this compound solution likely indicates the formation of degradation products. To identify the nature of these degradants, a forced degradation study is recommended.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: Expose this compound solutions to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products[3][4]. This will help in understanding the degradation pathways.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products, which can provide clues to their structures.
-
Develop a Stability-Indicating Method: The HPLC method should be capable of separating the main this compound peak from all potential degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
While specific stability data for this compound solutions is limited, general best practices for alkaloids suggest the following:
-
Temperature: For long-term storage, it is recommended to store stock solutions at or below -20°C. For short-term use, refrigeration (2-8°C) is advisable.
-
Light: Protect solutions from light by using amber-colored containers or by wrapping the container in foil.
-
pH: The optimal pH for stability needs to be determined experimentally. Generally, a slightly acidic pH is often beneficial for the stability of basic alkaloids.
-
Container: Use tightly sealed, inert containers to prevent solvent evaporation and contamination.
Q2: How can I perform a forced degradation study for this compound?
A forced degradation study involves subjecting the drug to stress conditions to accelerate its degradation. This helps in identifying potential degradation products and establishing a stability-indicating analytical method.
Table 1: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature |
| Thermal Degradation | Heat solution at elevated temperatures (e.g., 60-80°C) |
| Photodegradation | Expose solution to light (e.g., ICH-specified light conditions) |
Note: The extent of degradation should be targeted to be around 10-30% to ensure that the primary degradation products are formed and can be adequately studied.
Q3: What are some general strategies to enhance the stability of this compound in solution?
Several formulation strategies can be employed to improve the stability of alkaloid solutions.
-
pH Optimization: The stability of a drug in solution is often pH-dependent. A pH-rate profile study should be conducted to determine the pH at which the degradation rate is minimal. Buffers such as citrate, acetate, or phosphate (B84403) can be used to maintain the optimal pH.
-
Use of Antioxidants: To prevent oxidative degradation, antioxidants can be added to the formulation. Examples include ascorbic acid, sodium metabisulfite, and chelating agents like disodium (B8443419) edetate (EDTA) which sequester metal ions that can catalyze oxidation.
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate the drug molecule, protecting it from degradation and enhancing its solubility.
-
Lyophilization (Freeze-Drying): For long-term storage, this compound solutions can be lyophilized to create a stable solid powder that can be reconstituted before use. This process removes water, which is often involved in degradation pathways like hydrolysis.
-
Co-solvents: The use of co-solvents can sometimes enhance the stability of a drug in solution.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on experimental results.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective for separating a drug from its degradation products.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
Gradient Program: Start with a low percentage of Solvent B, and gradually increase it over the run time. A typical starting point could be 10% B, increasing to 90% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and determine the optimal wavelength for this compound and its degradation products.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Sample Preparation: Prepare this compound solutions in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components).
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to separate the this compound peak from all degradation product peaks generated during forced degradation studies.
Protocol 2: pH-Rate Profile Study for this compound
This study will help determine the pH at which this compound is most stable.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers that do not interfere with the HPLC analysis.
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.
-
Incubation: Store the solutions at a constant, elevated temperature (e.g., 60°C) to accelerate degradation.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line will give the apparent first-order degradation rate constant (k).
-
pH-Rate Profile: Plot the logarithm of the degradation rate constant (log k) versus pH. The pH at which the rate constant is lowest is the pH of maximum stability.
Visualizations
References
Addressing variability in Ipalbidine analgesic assay results
Welcome to the technical support center for Ipalbidine analgesic assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during in-vivo analgesic testing of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action for analgesia?
This compound is a photoactive alkaloid isolated from the seeds of Ipomoea hardwickii.[1] Its analgesic effects are believed to be central in origin, acting primarily on supraspinal structures.[1] Research suggests that this compound's analgesic properties are closely linked to the central norepinephrinergic system. It likely acts by indirectly stimulating alpha-1 adrenergic receptors, while not significantly affecting alpha-2 or beta receptors.[1]
Q2: Which are the most common in-vivo assays to assess the analgesic effect of this compound?
The most common in-vivo assays for evaluating the analgesic potential of centrally acting agents like this compound are the hot plate test and the tail-flick test .[2] These tests measure the response to thermal pain stimuli and are widely used to screen for the efficacy of new analgesic compounds.[3]
Q3: What are the key differences between the hot plate and tail-flick tests?
The hot plate test and the tail-flick test both assess thermal pain, but they involve different levels of the central nervous system. The tail-flick test is primarily a spinal reflex, while the hot plate test involves supraspinal (brainstem and cortical) pathways. This makes the hot plate test a more comprehensive assessment of pain perception and response.
Q4: How can I minimize variability in my this compound analgesic assay results?
Minimizing variability is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Strict Protocol Adherence: Consistently follow standardized protocols for animal handling, drug administration, and data collection.
-
Environmental Control: Maintain a controlled laboratory environment with consistent temperature, humidity, lighting, and noise levels.
-
Animal Acclimatization: Allow animals to acclimate to the testing room and equipment to reduce stress-induced variability.
-
Consistent Animal Characteristics: Use animals of the same species, strain, sex, and age, as these factors can influence pain perception and drug metabolism.
-
Blinding: Whenever possible, the experimenter should be blind to the treatment groups to prevent observer bias.
Troubleshooting Guides
Issue 1: High Variability in Baseline Latency Times in the Hot Plate Test
Possible Causes:
-
Inconsistent Plate Temperature: Fluctuations in the hot plate surface temperature can lead to variable responses.
-
Inadequate Acclimatization: Animals that are not properly accustomed to the testing environment may exhibit stress-induced hyperalgesia or erratic behavior.
-
Learned Behavior: Repeated testing can lead to learned responses, where animals jump or lick their paws more quickly, not necessarily due to pain.
-
Observer Variability: Different researchers may have slightly different criteria for judging the pain response (e.g., paw licking vs. jumping).
Troubleshooting Steps:
-
Calibrate and Verify Hot Plate Temperature: Regularly check the surface temperature of the hot plate with a calibrated thermometer to ensure it is stable and accurate.
-
Standardize Acclimatization Period: Implement a consistent acclimatization period for all animals before testing (e.g., 30-60 minutes in the testing room).
-
Handle Animals Gently: Minimize stress during handling and placement on the hot plate.
-
Define Clear Endpoints: Establish and adhere to clear, objective endpoints for the pain response (e.g., first sign of hind paw licking or jumping).
-
Randomize Testing Order: Randomize the order in which animals from different treatment groups are tested to minimize time-of-day effects.
Issue 2: Inconsistent Results in the Tail-Flick Test
Possible Causes:
-
Inconsistent Heat Source Intensity: Variations in the intensity of the heat source can lead to inconsistent tail-flick latencies.
-
Variable Tail Position: The distance of the tail from the heat source and the specific location on the tail being stimulated can affect the results.
-
Changes in Skin Temperature: The baseline temperature of the tail can influence the latency to flick.
-
Animal Restraint Stress: Improper or inconsistent restraint can cause stress, which may alter pain perception.
Troubleshooting Steps:
-
Calibrate Heat Source: Regularly calibrate the radiant heat source to ensure consistent energy output.
-
Standardize Tail Placement: Use a guide to ensure that the heat is always applied to the same spot on the tail (e.g., 3 cm from the tip).
-
Control Ambient Temperature: Maintain a consistent ambient temperature in the testing room to minimize variations in the animals' baseline tail temperature.
-
Habituate to Restraint: Acclimatize the animals to the restraining device before the experiment to reduce stress.
-
Monitor for Tissue Damage: Set a cut-off time (e.g., 10-15 seconds) to prevent tissue damage to the tail.
Issue 3: this compound Shows Lower Than Expected Analgesic Effect
Possible Causes:
-
Suboptimal Drug Formulation: The solubility and stability of this compound in the chosen vehicle may be poor, leading to inaccurate dosing.
-
Pharmacokinetic Issues: The route of administration, dose, or timing of the measurement may not be optimal for this compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Tolerance Development: If animals have been repeatedly exposed to this compound or other analgesics, they may develop tolerance.
-
Interaction with Other Factors: The analgesic effect of this compound may be influenced by factors such as the animal's diet, gut microbiome, or underlying health status.
Troubleshooting Steps:
-
Verify Formulation: Ensure this compound is fully dissolved and stable in the vehicle. Consider formulation optimization studies if solubility is an issue.
-
Conduct a Dose-Response Study: Perform a dose-response study to determine the optimal analgesic dose of this compound.
-
Perform a Time-Course Study: Measure the analgesic effect at multiple time points after administration to identify the peak effect time.
-
Use Naive Animals: Ensure that the animals used in the study have not been previously exposed to analgesics.
-
Control for Confounding Factors: Standardize the diet and housing conditions of the animals.
Data Presentation
Table 1: Example of Hot Plate Assay Data with High Variability
| Animal ID | Treatment Group | Baseline Latency (s) | Post-treatment Latency (s) |
| 1 | Vehicle | 8.2 | 8.5 |
| 2 | Vehicle | 12.5 | 11.9 |
| 3 | Vehicle | 7.8 | 8.1 |
| 4 | This compound (10 mg/kg) | 9.1 | 15.2 |
| 5 | This compound (10 mg/kg) | 14.2 | 25.8 |
| 6 | This compound (10 mg/kg) | 8.5 | 14.7 |
This table illustrates a common issue where high variability in baseline latency can make it difficult to interpret the drug's effect.
Table 2: Example of Improved Hot Plate Assay Data After Troubleshooting
| Animal ID | Treatment Group | Baseline Latency (s) | Post-treatment Latency (s) |
| 1 | Vehicle | 9.1 | 9.3 |
| 2 | Vehicle | 9.5 | 9.6 |
| 3 | Vehicle | 9.3 | 9.4 |
| 4 | This compound (10 mg/kg) | 9.2 | 18.5 |
| 5 | This compound (10 mg/kg) | 9.6 | 19.1 |
| 6 | This compound (10 mg/kg) | 9.4 | 18.8 |
This table shows more consistent baseline data, leading to a clearer interpretation of this compound's analgesic effect.
Experimental Protocols
Hot Plate Test Protocol
-
Apparatus: A commercially available hot plate apparatus with a temperature controller and an open-ended cylindrical restrainer.
-
Procedure:
-
Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Acclimatize the animal to the testing room for at least 30 minutes.
-
Gently place the animal on the hot plate and immediately start a timer.
-
Observe the animal for signs of pain, such as hind paw licking or jumping.
-
Record the latency (in seconds) for the first pain response.
-
If no response is observed within a predetermined cut-off time (e.g., 30 seconds), remove the animal to prevent tissue damage and record the latency as the cut-off time.
-
Administer this compound or vehicle and repeat the test at predetermined time points.
-
Tail-Flick Test Protocol
-
Apparatus: A tail-flick analgesiometer with a radiant heat source and a sensor to detect the tail flick.
-
Procedure:
-
Gently restrain the animal in a suitable holder, leaving the tail exposed.
-
Acclimatize the animal to the restrainer before testing.
-
Position the tail over the radiant heat source at a standardized distance.
-
Activate the heat source and start a timer.
-
The timer will automatically stop when the animal flicks its tail. Record this latency.
-
Set a cut-off time (e.g., 10-12 seconds) to prevent tissue damage.
-
Administer this compound or vehicle and repeat the test at predetermined time points.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced analgesia.
References
Minimizing side product formation in Ipalbidine synthesis
Welcome to the technical support center for the synthesis of Ipalbidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and minimizing the formation of side products during the synthesis of this promising analgesic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the key challenges associated with each?
A1: The three most prevalent synthetic strategies for this compound are the Pictet-Spengler reaction, radical cyclization, and 1,3-dipolar cycloaddition. Each route presents unique challenges:
-
Pictet-Spengler Reaction: This is a classic method for constructing the tetrahydro-β-carboline core of this compound. The primary challenges include controlling stereoselectivity (formation of cis/trans isomers) and preventing racemization. The reaction is also sensitive to the choice of acid catalyst and reaction temperature.[1][2][3]
-
Radical Cyclization: This approach, often a 6-exo-trig cyclization, is effective for forming the indolizidine core. The main challenge lies in controlling the regioselectivity to favor the desired 6-exo cyclization over the competing 5-exo pathway.[4][5]
-
1,3-Dipolar Cycloaddition: This method typically involves the reaction of a nitrone with an alkene to form an isoxazolidine (B1194047) intermediate, which is then converted to the this compound core. Key challenges include controlling the regio- and stereoselectivity of the cycloaddition and potential side reactions during subsequent transformations.
Q2: How can I purify this compound from reaction side products?
A2: Purification of this compound, an alkaloid, often involves standard chromatographic techniques. Due to its basic nature, special considerations may be necessary:
-
Column Chromatography: Silica (B1680970) gel is a common stationary phase. To prevent peak tailing, a small amount of a basic modifier, such as triethylamine (B128534) (Et3N), can be added to the eluent. A typical eluent system might be a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) in hexanes, with ~1% Et3N.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity samples, reverse-phase prep-HPLC is an effective method. A common mobile phase would be a gradient of acetonitrile (B52724) in water with a trifluoroacetic acid (TFA) or formic acid modifier.
-
Crystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can be a highly effective method for purification.
Troubleshooting Guides
Pictet-Spengler Reaction Route
Problem 1.1: Low yield of the desired this compound precursor.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Inappropriate Acid Catalyst | The choice of acid is critical. If using a weak acid like acetic acid yields poor results, consider switching to a stronger acid such as trifluoroacetic acid (TFA) or a Lewis acid like BF3·OEt2. | A stronger acid can more effectively catalyze the formation of the iminium ion, leading to an increased reaction rate and higher yield. |
| Suboptimal Reaction Temperature | If the reaction is performed at room temperature with low conversion, gentle heating may be required. Conversely, if significant degradation or side product formation is observed, running the reaction at a lower temperature may improve the yield of the desired product. | Increasing the temperature can overcome the activation energy barrier, while lowering it can reduce the rate of side reactions. |
| Presence of Water | Water can interfere with the formation of the iminium ion intermediate. Ensure all reagents and solvents are anhydrous. | The exclusion of water will favor the formation of the iminium ion, leading to a higher yield of the cyclized product. |
Problem 1.2: Formation of diastereomeric mixtures (cis/trans isomers).
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Thermodynamic vs. Kinetic Control | The cis isomer is often the kinetically favored product, formed at lower temperatures. The trans isomer may be the thermodynamically more stable product, favored at higher temperatures or with longer reaction times. | Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can favor the formation of the cis isomer. Conversely, heating the reaction mixture may lead to equilibration and favor the more stable trans isomer. |
| Choice of Solvent and Catalyst | The solvent and acid catalyst can influence the transition state of the cyclization, thereby affecting the diastereoselectivity. | Experiment with different solvents (e.g., protic vs. aprotic) and acid catalysts to optimize the ratio of the desired diastereomer. For example, in some cases, acetonitrile has been shown to favor the formation of the cis isomer. |
Radical Cyclization Route (6-exo-trig)
Problem 2.1: Formation of the undesired 5-exo cyclization product.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Reaction Concentration | High concentrations can favor intermolecular reactions over the desired intramolecular cyclization. | Performing the reaction under high dilution conditions (slow addition of the radical initiator and tin hydride) will favor the intramolecular 6-exo cyclization. |
| Stereoelectronics of the Precursor | The conformation of the radical precursor can influence the regioselectivity of the cyclization. | Modifications to the precursor structure, such as the introduction of bulky protecting groups, may favor a conformation that leads to the desired 6-exo product. |
Problem 2.2: Incomplete reaction or low yield.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Inefficient Radical Initiation | The radical initiator (e.g., AIBN) may be old or decomposed. The reaction temperature may not be optimal for the chosen initiator. | Use a fresh batch of the radical initiator. Ensure the reaction is conducted at the appropriate temperature for the chosen initiator (e.g., refluxing toluene (B28343) for AIBN). |
| Premature Radical Quenching | The presence of radical scavengers (e.g., oxygen) can terminate the radical chain reaction. | Thoroughly degas the solvent and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen). |
1,3-Dipolar Cycloaddition Route
Problem 3.1: Low regioselectivity or stereoselectivity in the cycloaddition step.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Frontier Molecular Orbital (FMO) Mismatch | The electronics of the nitrone (1,3-dipole) and the alkene (dipolarophile) determine the regioselectivity. | Modify the electronic properties of the reactants. For example, using an electron-withdrawing group on the dipolarophile can alter the FMO energies and improve regioselectivity. |
| Steric Hindrance | Steric bulk on the nitrone or alkene can influence the facial selectivity of the cycloaddition. | The use of chiral auxiliaries or catalysts can control the stereochemical outcome of the reaction. |
Problem 3.2: Side reactions during the conversion of the isoxazolidine intermediate.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Harsh Reaction Conditions for Ring Opening | The conditions used to cleave the N-O bond of the isoxazolidine can lead to decomposition or undesired rearrangements. | Screen for milder reductive cleavage conditions. For example, using zinc in acetic acid or catalytic hydrogenation (e.g., Pd/C, H2) can be effective. |
| Instability of Intermediates | The amino alcohol intermediate formed after ring opening may be unstable. | Protect the amino group before proceeding with further transformations, such as oxidation to the ketone. |
Experimental Protocols
Key Experiment: 6-exo-trig Radical Cyclization for this compound Synthesis
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation of the Radical Precursor: Synthesize the appropriate N-alkenyl-α-selenoamide precursor according to established literature procedures.
-
Degassing the Solvent: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, place anhydrous toluene. Degas the toluene by bubbling argon through it for at least 30 minutes.
-
Reaction Setup: Dissolve the radical precursor in the degassed toluene. In a separate flask, prepare a solution of tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) in degassed toluene.
-
Slow Addition: Heat the solution of the radical precursor to reflux (approximately 110 °C). Add the Bu3SnH and AIBN solution dropwise to the refluxing mixture over several hours (e.g., 8 hours) using a syringe pump. This slow addition is crucial to maintain a low concentration of the tin hydride and favor the intramolecular cyclization.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel. To remove tin residues, the crude product can be partitioned between acetonitrile and hexane (B92381); the tin compounds will preferentially partition into the hexane layer.
Visualizations
Caption: Pictet-Spengler reaction pathway for this compound synthesis.
Caption: Workflow for the 6-exo-trig radical cyclization in this compound synthesis.
Caption: Logical flow of the 1,3-dipolar cycloaddition route to this compound.
References
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of (+)-Ipalbidine Based on 6-exo-trig Radical Cyclization of a β-Amino Radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlling the regiochemistry of radical cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Ipalbidine Synthesis for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of Ipalbidine. Our resources are designed to address specific challenges encountered during experimental work, ensuring a smoother transition from laboratory-scale synthesis to preclinical production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on two prominent synthetic routes: the 1,3-Dipolar Cycloaddition Route and the Radical Cyclization Route.
Route 1: 1,3-Dipolar Cycloaddition
Issue 1: Low or No Yield of the Cycloaddition Product
-
Question: My 1,3-dipolar cycloaddition reaction to form the core indolizidine structure of this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in 1,3-dipolar cycloadditions can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Stability of the 1,3-Dipole: Nitrones, often used as 1,3-dipoles in this synthesis, can be unstable. It is often preferable to generate them in situ. If you are using an isolated nitrone, verify its purity and ensure it has been stored under appropriate conditions (e.g., inert atmosphere, low temperature). For in situ generation, ensure the precursor's purity.
-
Purity of the Dipolarophile: The alkene component should be pure and free from any contaminants that could inhibit the reaction.
-
Reaction Conditions:
-
Solvent: While some cycloadditions are not highly sensitive to solvent polarity, others are. Toluene (B28343) is a common solvent for these reactions. If yields are low, consider screening other aprotic solvents of varying polarity.
-
Temperature: The reaction rate is temperature-dependent. If the reaction is slow at room temperature, gentle heating might be necessary. However, excessive heat can lead to decomposition. A temperature screening study is advisable. For thermally sensitive substrates, conducting the reaction at a lower temperature for a longer duration may be beneficial.[1]
-
Concentration: Low reactant concentrations can lead to slow reaction rates. However, at higher concentrations, dimerization of the 1,3-dipole can become a significant side reaction.[1] Slow addition of the 1,3-dipole precursor to the dipolarophile solution can mitigate dimerization.[1]
-
-
Side Reactions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of side products.
-
Issue 2: Poor Regio- or Stereoselectivity
-
Question: The 1,3-dipolar cycloaddition is producing a mixture of regioisomers or stereoisomers, complicating purification. How can I improve the selectivity?
-
Answer: Achieving high selectivity is crucial for an efficient synthesis.
-
Frontier Molecular Orbital (FMO) Theory: The regioselectivity of 1,3-dipolar cycloadditions can often be predicted by FMO theory. Analyze the HOMO and LUMO energies of the nitrone and the alkene to determine the favored interaction. Electron-donating or -withdrawing groups on either reactant can alter these energies and, consequently, the regioselectivity.
-
Steric Hindrance: The steric bulk of substituents on both the dipole and dipolarophile can significantly influence which regio- and stereoisomer is formed.
-
Catalysis: The use of a Lewis acid catalyst can enhance both the rate and selectivity of the reaction by coordinating to either the dipole or the dipolarophile, thereby lowering the energy of the desired transition state.
-
Route 2: 6-exo-trig Radical Cyclization
Issue 1: Inefficient Radical Cyclization
-
Question: The key 6-exo-trig radical cyclization step in my this compound synthesis is inefficient, leading to low yields of the desired indolizidine core. What are the common pitfalls and solutions?
-
Answer: Radical cyclizations are powerful but can be sensitive to reaction conditions.
-
Radical Initiator and Precursor: Ensure the radical initiator (e.g., AIBN) and the radical precursor are pure. The concentration of the initiator is critical; too little will result in a slow reaction, while too much can lead to undesired side reactions.
-
Reducing Agent: Tributyltin hydride (Bu3SnH) is a common reagent for these reactions. However, due to the toxicity of tin compounds, alternative, less toxic reducing agents like tris(trimethylsilyl)silane (B43935) (TTMSS) can be considered, especially for scale-up. The slow addition of the reducing agent via syringe pump is often crucial to maintain a low concentration of the radical intermediate, which minimizes side reactions such as direct reduction of the radical precursor before cyclization.[2]
-
Solvent and Temperature: Refluxing toluene is a common condition for these cyclizations.[2] The solvent should be thoroughly degassed to remove oxygen, which can quench the radical intermediates.
-
Reaction Rate: 6-exo-trig cyclizations are generally favored according to Baldwin's rules. However, the rate can be influenced by the substituents on the radical and the alkene.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant formation of side products, such as the uncyclized reduced product or oligomers. How can I minimize these?
-
Answer: The formation of side products is a common challenge in radical reactions.
-
Concentration: High concentrations of the radical precursor can lead to intermolecular reactions (oligomerization) instead of the desired intramolecular cyclization. Running the reaction at high dilution can favor the intramolecular pathway.
-
Slow Addition: As mentioned, the slow addition of the tin hydride is a critical technique to keep the concentration of the radical low and favor cyclization over direct reduction or other side reactions.
-
Temperature Control: While radical reactions often require thermal initiation, excessive temperatures can promote side reactions and decomposition.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route to this compound is more suitable for preclinical scale-up?
A1: Both the 1,3-dipolar cycloaddition and the 6-exo-trig radical cyclization routes have been successfully employed for the total synthesis of this compound. A synthesis utilizing a 6-endo-trig cyclization followed by a C-H arylation has been reported to produce (+)-Ipalbidine in 8 steps with an overall yield of 24-26%. The choice for scale-up depends on several factors:
-
Overall Yield and Step Count: A shorter synthesis with a higher overall yield is generally preferred.
-
Reagent Cost and Safety: The cost and toxicity of reagents are critical considerations for large-scale synthesis. For instance, the use of tributyltin hydride in the radical cyclization route poses toxicity concerns, warranting exploration of safer alternatives.
-
Purification and Isolation: The ease of purification of intermediates and the final product at each stage is crucial. Routes that yield crystalline intermediates can be advantageous for large-scale purification.
-
Robustness and Reproducibility: The chosen route should be robust and consistently provide the desired product in high purity.
Q2: What are the main challenges in purifying this compound and its intermediates?
A2: The purification of indolizidine alkaloids like this compound can be challenging due to their basic and polar nature.
-
Chromatography: Normal-phase silica (B1680970) gel chromatography can be effective, but streaking of the polar, basic compounds is common. Using a more polar eluent system or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve separation. Reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective alternatives.
-
Crystallization: Whenever possible, purification by crystallization is highly desirable for scale-up as it is more cost-effective and scalable than chromatography.
-
Acid-Base Extraction: Acid-base extractions can be used for purification. However, if the alkaloid has a high affinity for the aqueous phase even after basification, extraction with a more polar organic solvent or multiple extractions may be necessary.
Q3: What analytical techniques are recommended for monitoring reaction progress and ensuring the purity of this compound?
A3: A combination of analytical techniques is essential:
-
TLC and LC-MS: For rapid monitoring of reaction progress and identification of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the desired product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. Chiral HPLC may be necessary to determine enantiomeric excess if an asymmetric synthesis is performed.
-
Mass Spectrometry (MS): For confirming the molecular weight of the product.
Data Presentation
Table 1: Comparison of Key Synthetic Routes to (+)-Ipalbidine
| Parameter | 6-endo-trig Cyclization / C-H Arylation Route | 6-exo-trig Radical Cyclization Route | 1,3-Dipolar Cycloaddition Route |
| Number of Steps | 8 | Information not readily available | Information not readily available |
| Overall Yield | 24-26% | Information not readily available | Information not readily available |
| Key Reactions | 6-endo-trig cyclization, C-H arylation | 6-exo-trig radical cyclization | 1,3-dipolar cycloaddition |
| Scalability Notes | Concise and high-yielding at lab scale. | Use of toxic tin reagents is a concern for scale-up. | Generally a robust reaction, but selectivity can be an issue. |
| Starting Material | Boc-L-proline | N-Boc (S)-proline | Nitrone and p-methoxy(allyl)benzene |
| Final Product Purity | >99% ee | >99% ee | Racemic mixture (as per the formal synthesis) |
Experimental Protocols
Protocol 1: Synthesis of (+)-Ipalbidine via 6-exo-trig Radical Cyclization (Based on Clive et al.)
This protocol outlines the key radical cyclization step.
-
Preparation of the Cyclization Precursor: The precursor is synthesized from N-Boc (S)-proline, which is converted to (2S)-2-[(phenylselanyl)methyl]pyrrolidine. This is then alkylated with 2-bromo-1-(4-methoxyphenyl)ethan-1-one and reacted with vinyllithium.
-
Radical Cyclization:
-
A solution of the cyclization precursor in refluxing toluene is prepared under an inert atmosphere.
-
A solution of tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) in toluene is added slowly via syringe pump over several hours (e.g., 8 hours).
-
The reaction is monitored by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the cyclized product.
-
-
Subsequent Steps: The cyclized product undergoes dehydration (e.g., with P2O5, H3PO4) and demethylation (e.g., with BBr3) to afford (+)-Ipalbidine.
Protocol 2: Formal Synthesis of (±)-Ipalbidine via 1,3-Dipolar Cycloaddition (Based on Iida et al.)
This protocol describes the key cycloaddition and subsequent transformations.
-
1,3-Dipolar Cycloaddition:
-
The nitrone is reacted with p-methoxy(allyl)benzene in a suitable solvent (e.g., toluene).
-
The reaction proceeds with high regio- and stereoselectivity to give the trans-hexahydropyrroloisoxazole.
-
-
Reduction and Functional Group Manipulations:
-
The cycloaddition product is reduced with zinc in aqueous acetic acid to yield an aminoalcohol.
-
The amino group is protected (e.g., as a carbamate), the alcohol is oxidized (e.g., Collins oxidation), and the protecting group is removed to yield an amino ketone.
-
-
Final Cyclization:
-
The amino ketone is N-formylated and then oxidized.
-
Treatment of the resulting ketoformate with a base (e.g., aluminium t-butoxide) induces cyclization to furnish the key bicyclic ketone intermediate, completing the formal synthesis of (±)-Ipalbidine.
-
Mandatory Visualization
Caption: Comparative workflows for the synthesis of this compound.
Caption: Signaling pathway of this compound's analgesic action.
References
Technical Support Center: Enhancing the Oral Bioavailability of Ipalbidine Formulations
Disclaimer: As of the current date, publicly available scientific literature lacks specific studies on the oral formulation of Ipalbidine to enhance its bioavailability. Therefore, this technical support center provides a comprehensive guide for a representative poorly soluble, highly permeable compound, categorized as Biopharmaceutics Classification System (BCS) Class II, using this compound as a conceptual model. The experimental protocols, data, and troubleshooting advice are based on established principles and common practices in pharmaceutical formulation development for compounds with similar characteristics.
This resource is intended for researchers, scientists, and drug development professionals to navigate the challenges of improving the oral bioavailability of poorly soluble active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an oral formulation for a poorly soluble compound like this compound?
A1: The main obstacle for a BCS Class II compound is its low aqueous solubility, which is the rate-limiting step for its absorption after oral administration. Even if the compound has high permeability across the intestinal wall, it must first dissolve in the gastrointestinal fluids to be absorbed. Key challenges include:
-
Poor dissolution rate in the gastrointestinal tract.
-
Low and variable oral bioavailability.
-
Potential for food effects on absorption.
-
Difficulty in achieving therapeutic plasma concentrations with a reasonable dose.
Q2: Which formulation strategies are most promising for a BCS Class II compound?
A2: Several advanced formulation technologies can significantly enhance the oral bioavailability of poorly soluble drugs. The most common and effective strategies include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to create an amorphous solid dispersion can dramatically increase its dissolution rate.[1][2][3][4][5]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.
-
Lipid-Based Formulations (e.g., Liposomes): Encapsulating the drug in lipid-based carriers like liposomes can improve its solubility and facilitate its absorption through the lymphatic system.
Q3: How do I select the most appropriate formulation strategy?
A3: The choice of formulation depends on the physicochemical properties of the API, the target dose, and the desired release profile. A systematic approach involves:
-
Thorough physicochemical characterization (solubility at different pH values, thermal properties, logP).
-
Screening various formulation approaches on a small scale.
-
Evaluating the in vitro dissolution and physical stability of the prototypes.
-
Selecting the most promising formulations for further in vivo evaluation.
Troubleshooting Guide
Solid Dispersion Formulations
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Drug recrystallizes during storage. | - Formulation is thermodynamically unstable.- Inappropriate polymer selection or drug-to-polymer ratio.- Presence of moisture. | - Select a polymer with strong intermolecular interactions with the drug.- Increase the polymer-to-drug ratio.- Store in a low-humidity environment with a desiccant. |
| Poor dissolution performance. | - Incomplete amorphization of the drug.- Gelling of the polymer on the surface of the particles, hindering drug release. | - Confirm amorphization using XRD and DSC.- Optimize the solvent evaporation or melting process.- Incorporate a disintegrant or a water-soluble excipient to prevent gelling. |
| Phase separation observed during dissolution. | - The drug concentration exceeds its amorphous solubility in the dissolution medium. | - Use a precipitation inhibitor in the formulation or dissolution medium.- Increase the polymer concentration. |
Nanoparticle Formulations
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Large particle size or broad size distribution (high Polydispersity Index - PDI). | - Inefficient homogenization or sonication.- Aggregation of nanoparticles.- Inadequate stabilizer concentration. | - Optimize the energy input during particle size reduction (e.g., increase homogenization pressure or sonication time).- Increase the concentration of the stabilizer.- Screen different types of stabilizers. |
| Low drug loading or encapsulation efficiency. | - Poor affinity of the drug for the nanoparticle matrix.- Drug leakage during the preparation process. | - Modify the formulation by selecting a polymer or lipid with higher affinity for the drug.- Optimize the drug-to-carrier ratio.- Adjust the pH or use a different solvent system during preparation. |
| Instability of the nanosuspension (e.g., particle aggregation). | - Insufficient surface charge (low zeta potential).- Ostwald ripening. | - Add a charged stabilizer to increase the zeta potential.- Use a combination of steric and electrostatic stabilizers.- Lyophilize the nanosuspension with a cryoprotectant for long-term storage. |
Liposomal Formulations
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low encapsulation efficiency. | - Drug leakage during preparation.- Unfavorable drug-to-lipid ratio.- Inappropriate lipid composition. | - Optimize the hydration and extrusion steps.- Adjust the drug-to-lipid ratio.- Incorporate cholesterol to improve membrane rigidity and reduce leakage. |
| Physical instability (aggregation or fusion of vesicles). | - Low surface charge.- Inappropriate storage conditions. | - Include a charged lipid in the formulation to increase electrostatic repulsion.- Store at a controlled temperature (usually 4°C).- Avoid freezing, which can disrupt the lipid bilayers. |
| Drug leakage during storage or in biological fluids. | - High membrane fluidity.- Destabilization by bile salts in the GI tract. | - Increase the cholesterol content.- Use lipids with a higher phase transition temperature (Tc).- Coat the liposomes with a protective polymer like PEG (polyethylene glycol). |
Data Presentation: Illustrative Formulation Characteristics
The following tables present hypothetical data for different this compound formulations to illustrate the expected outcomes of successful formulation development.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation | Particle Size (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD | Drug Loading (%) | Encapsulation Efficiency (%) |
| Pure this compound | > 2000 | - | - | 100 | - |
| Solid Dispersion (1:5 drug:polymer) | N/A | N/A | N/A | 16.7 | N/A |
| Nanoparticles | 150 ± 5.2 | 0.18 | -25.3 ± 1.5 | 10.5 | 92.3 |
| Liposomes | 120 ± 4.1 | 0.15 | -30.1 ± 2.1 | 8.2 | 85.6 |
Table 2: In Vitro Dissolution of this compound Formulations
| Time (min) | Pure this compound (% Dissolved) | Solid Dispersion (% Dissolved) | Nanoparticles (% Dissolved) | Liposomes (% Released) |
| 5 | 2 | 45 | 55 | 15 |
| 15 | 5 | 75 | 80 | 30 |
| 30 | 8 | 92 | 95 | 50 |
| 60 | 12 | 98 | 99 | 75 |
| 120 | 15 | 99 | 99 | 90 |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Pure this compound Suspension | 150 | 2.0 | 850 | 100 |
| Solid Dispersion | 750 | 1.0 | 4250 | 500 |
| Nanoparticles | 900 | 0.5 | 5100 | 600 |
| Liposomes | 600 | 1.5 | 4675 | 550 |
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve 100 mg of this compound and 500 mg of a hydrophilic polymer (e.g., PVP K30) in 20 mL of a suitable solvent (e.g., methanol).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under vacuum until a thin film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently scrape the dried product, mill it using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a fine powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (using DSC and XRD to confirm the amorphous state).
Preparation of this compound-Loaded Nanoparticles (Nanoprecipitation Method)
-
Organic Phase Preparation: Dissolve 50 mg of this compound and 200 mg of a biodegradable polymer (e.g., PLGA) in 10 mL of acetone (B3395972).
-
Aqueous Phase Preparation: Prepare 20 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring for 3-4 hours to allow the acetone to evaporate, leading to the formation of a nanosuspension.
-
Purification: Centrifuge the nanosuspension to separate the nanoparticles from the unentrapped drug and excess surfactant. Wash the pellet with deionized water and resuspend.
-
Characterization: Analyze the nanoparticles for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve 100 mg of phospholipids (B1166683) (e.g., soy phosphatidylcholine) and 25 mg of cholesterol in 10 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with 10 mL of a buffered solution (e.g., PBS pH 7.4) containing 20 mg of this compound by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated drug by dialysis or gel filtration.
-
Characterization: Determine the vesicle size, PDI, zeta potential, and encapsulation efficiency.
In Vitro Permeability Assay using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell®) for 21-25 days until they form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
For apical to basolateral (A-B) transport, add the this compound formulation to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Calculate the Papp value to estimate the intestinal permeability of the formulation.
In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight with free access to water.
-
Dosing: Administer the this compound formulations (e.g., pure drug suspension, solid dispersion, nanoparticles) orally via gavage at a specified dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Caption: Workflow for selecting a suitable formulation strategy.
Caption: Experimental workflow for solid dispersion.
Caption: Potential absorption pathways for nanoparticles.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ipalbidine and Alkaloid Stability
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot degradation issues encountered during the storage and handling of Ipalbidine and other similar alkaloid compounds.
Frequently Asked Questions (FAQs)
Q1: I am observing a change in the color of my solid this compound sample or its solution over time. What could be the cause?
A color change in your this compound sample or solution is a common indicator of chemical degradation.[1] This can be triggered by several factors, including:
-
Oxidation: Many organic molecules, including alkaloids, are susceptible to oxidation when exposed to air (oxygen).[1] This process can be accelerated by the presence of metal ions or exposure to light.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the compound.[1] this compound is noted to be a photoactive alkaloid.[2]
-
Hydrolysis: If the compound is in solution, hydrolysis of ester or amide functional groups can occur, especially at non-neutral pH. While the core structure of this compound does not contain highly labile esters or amides, related impurities or formulation excipients might.
-
Formation of Degradation Products: The degradation products themselves may be colored, leading to a visible change in the sample's appearance.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in foil), and at the recommended temperature.[1]
-
Inert Atmosphere: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
Purity Check: Analyze the sample using a suitable analytical method like HPLC or LC-MS to identify and quantify any degradation products.
Q2: My this compound stock solution in DMSO shows precipitation after a freeze-thaw cycle. Is the compound degrading?
Precipitation after a freeze-thaw cycle is a common issue with DMSO stock solutions and does not necessarily indicate degradation. Several factors can contribute to this:
-
Compound Solubility: The solubility of your compound in DMSO may be lower at colder temperatures.
-
Water Absorption: DMSO is highly hygroscopic. Absorbed water can decrease the solubility of many organic compounds, leading to precipitation upon freezing and thawing.
-
Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in DMSO, especially after temperature changes.
Troubleshooting Steps:
-
Gentle Warming and Vortexing: Before use, allow the vial to slowly warm to room temperature and then vortex or sonicate gently to redissolve the precipitate.
-
Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.
-
Solvent Quality: Use anhydrous, high-purity DMSO for preparing stock solutions.
-
Lower Concentration: If precipitation persists, consider preparing and storing the stock solution at a slightly lower concentration.
Q3: I am seeing new peaks in the HPLC chromatogram of my stored this compound sample. How can I identify the cause of this degradation?
The appearance of new peaks in an HPLC chromatogram is a clear sign of degradation. To identify the cause, a systematic approach known as a "forced degradation study" is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify the likely degradation pathways.
Common Stress Conditions for Forced Degradation Studies:
-
Acidic and Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) to assess susceptibility to hydrolysis.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) to investigate oxidative degradation.
-
Thermal Stress: Heating the sample at an elevated temperature (e.g., 60-80°C) to evaluate thermal stability.
-
Photostability: Exposing the sample to a controlled source of UV and visible light to assess light sensitivity.
By analyzing the degradation products formed under each of these conditions, you can gain insight into the degradation pathways of this compound and take appropriate measures to mitigate them.
Troubleshooting Guides
Guide 1: Investigating Loss of Potency in this compound Samples
If you observe a decrease in the biological activity or potency of your this compound sample, it is likely due to degradation. The following guide will help you troubleshoot this issue.
Table 1: Summary of Potential Causes and Mitigation Strategies for Loss of Potency
| Potential Cause | Troubleshooting Steps | Mitigation Strategies |
| Chemical Degradation | - Perform HPLC or LC-MS analysis to check for degradation products.- Conduct a forced degradation study to identify degradation pathways. | - Optimize storage conditions (temperature, light protection, inert atmosphere).- Use high-purity solvents and excipients. |
| Improper Storage | - Review the recommended storage conditions on the product's Certificate of Analysis.- Check storage temperature logs. | - Store at the recommended temperature (e.g., -20°C or -80°C for solutions).- Protect from light and moisture. |
| Incorrect Solution Preparation | - Verify the concentration of your stock solution.- Check for precipitation. | - Ensure complete dissolution of the compound.- Use appropriate, high-purity solvents. |
| Repeated Freeze-Thaw Cycles | - Keep a log of freeze-thaw cycles for each aliquot. | - Prepare single-use aliquots of stock solutions. |
Guide 2: General Storage Recommendations for Alkaloids
Proper storage is crucial for maintaining the integrity of alkaloid compounds like this compound.
Table 2: General Storage Conditions for Alkaloids
| Storage Form | Recommended Temperature | Light Protection | Atmosphere | Container |
| Solid (Powder) | -20°C (long-term) or 4°C (short-term) | Amber vial or light-proof container | Tightly sealed | Glass vial |
| Solution in Organic Solvent (e.g., DMSO) | -20°C or -80°C | Amber vial or foil-wrapped tube | Inert gas (e.g., Argon, Nitrogen) for long-term storage | Polypropylene (B1209903) tubes or glass vials |
| Aqueous Solution | 4°C (short-term) or -20°C (longer-term, if stable to freezing) | Amber vial or light-proof container | Sterile filtered | Sterile glass or polypropylene vial |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound.
Objective: To determine the intrinsic stability of this compound and identify its degradation products under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector and a mass spectrometer (LC-MS) is highly recommended for peak identification.
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound and 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. An LC-MS method is preferable for the identification of degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of the unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each stress condition.
-
Visualizations
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting suspected this compound degradation.
Common Degradation Pathways for Alkaloids
Caption: Major environmental factors and their corresponding degradation mechanisms for alkaloids.
References
Validation & Comparative
Comparative Analysis of Ipalbidine's Analgesic Properties and Addiction Potential
A Guide for Researchers and Drug Development Professionals
Mechanism of Action: A Key Differentiator
The distinct mechanisms of action of Ipalbidine, opioids, and NSAIDs are fundamental to their differing side effect profiles, particularly concerning addiction.
-
This compound: This photoactive alkaloid is understood to exert its analgesic effects through the central norepinephrinergic system. It is believed to act as an indirect agonist of alpha-1 adrenergic receptors, leading to a centrally mediated analgesic effect primarily at the supraspinal level.[1] This mechanism is distinct from the opioid and cyclooxygenase (COX) pathways.
-
Opioids (e.g., Morphine): Opioids produce potent analgesia by acting as agonists at mu-opioid receptors in the central nervous system. However, activation of these receptors in the brain's reward pathways, leading to a surge in dopamine (B1211576) release in the nucleus accumbens, is also responsible for their high addictive potential.
-
NSAIDs (e.g., Ibuprofen): NSAIDs primarily exert their analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) that sensitize peripheral nociceptors. Their mechanism does not directly involve the brain's reward circuitry, and they are not considered addictive.
Data Presentation: Comparative Analgesic Efficacy
The following table summarizes representative data from the tail-flick test, a common preclinical assay to evaluate the efficacy of analgesics. The data for this compound is presented as an expected outcome based on its reported dose-dependent analgesic effects.
Table 1: Analgesic Efficacy in the Rat Tail-Flick Test
| Compound | Dose | Mean Tail-Flick Latency (seconds) |
| Vehicle (Control) | - | 2.5 ± 0.3 |
| This compound (Expected) | Low Dose | Increased latency |
| High Dose | Significantly increased latency | |
| Morphine | 5 mg/kg | 8.2 ± 0.7 |
| 10 mg/kg | 10.0 (Cut-off) | |
| Ibuprofen | 30 mg/kg | 4.1 ± 0.4 |
Note: Data for Morphine and Ibuprofen are representative values from literature. The cut-off time is implemented to prevent tissue damage.
Data Presentation: Comparative Addiction Potential
The addictive potential of a compound is often assessed using the Conditioned Place Preference (CPP) and self-administration paradigms. The following tables present representative data for morphine and the expected outcomes for this compound and an NSAID.
Table 2: Addiction Potential in the Conditioned Place Preference (CPP) Test
| Compound | Dose | Time Spent in Drug-Paired Chamber (seconds) |
| Vehicle (Control) | - | ~450 |
| This compound (Expected) | Therapeutic Dose | No significant difference from vehicle |
| Morphine | 10 mg/kg | >600 (Significant preference) |
| NSAID (e.g., Ibuprofen) | Therapeutic Dose | No significant difference from vehicle |
Table 3: Addiction Potential in the Self-Administration Test
| Compound | Response Measure | Result |
| This compound (Expected) | Number of infusions | Not significantly different from saline |
| Morphine | Number of infusions | Significantly higher than saline |
| NSAID (e.g., Ibuprofen) | Number of infusions | Not significantly different from saline |
Experimental Protocols
Tail-Flick Test for Analgesic Efficacy
Objective: To assess the central analgesic activity of a compound by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.
Methodology:
-
Acclimation: Acclimate the rats to the testing environment and handling for several days prior to the experiment.
-
Baseline Measurement: Gently restrain the rat and place its tail on the radiant heat source of the tail-flick apparatus. The time taken for the rat to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer the test compound (this compound), positive control (e.g., Morphine), negative control (e.g., Ibuprofen), or vehicle to different groups of animals via the appropriate route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), measure the tail-flick latency again.
-
Data Analysis: The increase in tail-flick latency compared to baseline and the vehicle-treated group is indicative of analgesic activity.
Conditioned Place Preference (CPP) for Addictive Potential
Objective: To evaluate the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug.
Methodology:
-
Apparatus: A three-chamber apparatus with two distinct conditioning chambers (differing in visual and tactile cues) and a neutral central chamber.
-
Pre-Conditioning (Baseline): Allow each animal to freely explore all three chambers for a set period (e.g., 15 minutes) to determine any initial preference for one of the conditioning chambers.
-
Conditioning: This phase typically occurs over several days. On drug-pairing days, administer the test compound (e.g., this compound, Morphine) and confine the animal to one of the conditioning chambers. On vehicle-pairing days, administer the vehicle and confine the animal to the other conditioning chamber. The chamber paired with the drug is counterbalanced across animals.
-
Post-Conditioning (Test): Place the animal in the central chamber with free access to both conditioning chambers in a drug-free state. Record the time spent in each chamber over a set period (e.g., 15 minutes).
-
Data Analysis: A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline and the vehicle-paired group indicates a rewarding effect and addictive potential.
Self-Administration for Reinforcing Properties
Objective: To determine if a drug has reinforcing properties by assessing whether an animal will learn to perform a task (e.g., lever pressing) to receive the drug.
Methodology:
-
Surgery: Surgically implant a catheter into a jugular vein of the animal to allow for intravenous drug delivery.
-
Apparatus: An operant conditioning chamber equipped with two levers and an infusion pump connected to the animal's catheter.
-
Acquisition: Place the animal in the chamber. Presses on the "active" lever result in the infusion of a dose of the test drug, while presses on the "inactive" lever have no consequence. The number of active lever presses is recorded.
-
Extinction and Reinstatement (Optional): After acquisition, the drug can be withheld (extinction), and then drug-seeking behavior can be reinstated by a small "priming" dose of the drug or exposure to a stressor.
-
Data Analysis: A significantly higher number of presses on the active lever compared to the inactive lever, and compared to a vehicle-control group, indicates that the drug has reinforcing properties and is likely to be addictive.
Visualizations
Signaling Pathways
References
A Comparative Analysis of Ipalbidine and (+)-Antofine Synthesis: A Guide for Researchers
A detailed examination of synthetic strategies for two structurally related alkaloids, (+)-Ipalbidine and (+)-antofine, reveals convergent and divergent pathways, offering valuable insights for medicinal chemists and drug development professionals. This guide provides a comparative analysis of key synthetic routes, highlighting quantitative data, experimental protocols, and strategic workflows.
Both (+)-Ipalbidine, a non-addictive analgesic, and (+)-antofine, a potent antitumor agent, are indolizidine alkaloids with significant therapeutic potential.[1] Their structural similarities have inspired the development of unified synthetic strategies, while their unique structural features have necessitated distinct chemical approaches. This comparative guide delves into the nuances of their synthesis, providing a comprehensive resource for researchers in the field.
At a Glance: Key Synthetic Metrics
A side-by-side comparison of the most efficient syntheses for (+)-Ipalbidine and (+)-antofine reveals a highly convergent and efficient approach developed by Niphakis and Georg. This strategy delivers both target molecules in just 8 steps with an impressive overall yield of 24-26%.[2][3] Alternative routes, while potentially longer or lower yielding, offer different strategic advantages and may be more suitable for the synthesis of specific analogs.
| Metric | (+)-Ipalbidine Synthesis (Niphakis & Georg, 2010) | (+)-Antofine Synthesis (Niphakis & Georg, 2010) | (±)-Antofine Synthesis (Su et al., 2008) |
| Total Steps | 8 | 8 | 10 |
| Overall Yield | 24-26% | 24-26% | Not explicitly stated, but individual step yields are provided |
| Key Reactions | 6-endo-trig cyclization, Pd-catalyzed C-H arylation | 6-endo-trig cyclization, Pd-catalyzed C-H arylation | Pfitzner-Moffatt oxidation, Horner-Wadsworth-Emmons olefination, Curtius rearrangement, Bischler-Napieralski reaction |
| Starting Material | Boc-L-proline | Boc-L-proline | 2,3,6-trimethoxyphenanthrene-9-carbaldehyde |
| Stereocontrol | Enantioselective | Enantioselective | Racemic |
Synthetic Strategies: A Tale of Two Alkaloids
The synthetic pathways to (+)-Ipalbidine and (+)-antofine, while sharing a common indolizidine core, diverge in the construction of their respective aromatic moieties.
A Unified and Convergent Approach by Niphakis and Georg
The elegance of the Niphakis and Georg synthesis lies in its convergent nature, utilizing a common intermediate to access both natural products.[3] The key steps involve a 6-endo-trig cyclization of a ynone derived from Boc-L-proline to construct the core indolizidine structure. This is followed by a palladium-catalyzed direct C-H arylation to introduce the respective aromatic groups.[3]
Caption: Unified synthetic strategy for (+)-Ipalbidine and (+)-Antofine.
Alternative Synthesis of (+)-Ipalbidine via Radical Cyclization
An alternative approach to (+)-Ipalbidine, developed by Clive and coworkers, employs a 6-exo-trig radical cyclization of a β-amino radical to forge the indolizidine core. This method offers a different disconnection strategy and highlights the utility of radical chemistry in alkaloid synthesis.
Caption: Clive's synthetic approach to (+)-Ipalbidine.
Racemic Synthesis of (±)-Antofine
A total synthesis of racemic (±)-antofine has been reported by Su and colleagues. This route commences with 2,3,6-trimethoxyphenanthrene-9-carbaldehyde and involves a sequence of classical organic reactions, including a Horner-Wadsworth-Emmons olefination to build the side chain, followed by a Curtius rearrangement and a Bischler-Napieralski reaction to construct the indolizidine ring system.
Caption: Racemic synthesis of (±)-Antofine by Su et al.
Experimental Protocols: Key Transformations
Detailed experimental procedures for the key reactions are crucial for reproducibility and adaptation. Below are representative protocols for the pivotal steps in the syntheses discussed.
Niphakis and Georg: 6-endo-trig Cyclization
To a solution of the ynone precursor in formic acid, the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the formic acid is removed under reduced pressure, and the residue is partitioned between a saturated aqueous sodium bicarbonate solution and dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude indolizidinone product, which is then purified by flash column chromatography.
Niphakis and Georg: Palladium-Catalyzed C-H Arylation
In a reaction vessel, the indolizidinone, aryltrifluoroborate, palladium(II) acetate, copper(II) acetate, and potassium carbonate are combined in a mixture of t-BuOH, acetic acid, and DMSO. The mixture is heated at 60 °C and monitored by TLC. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the desired arylated indolizidine.
Clive: 6-exo-trig Radical Cyclization
A solution of the β-amino radical precursor in refluxing toluene (B28343) is treated with a solution of tributyltin hydride and AIBN in toluene via syringe pump over several hours. After the addition is complete, the reaction is refluxed for an additional period. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to give the cyclized product.
Su et al.: Horner-Wadsworth-Emmons Reaction
To a suspension of sodium hydride in anhydrous THF at 0 °C is added a solution of the appropriate phosphonate (B1237965) ester in THF. The mixture is stirred at this temperature until the evolution of hydrogen ceases. A solution of the phenanthrene aldehyde in THF is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography to afford the α,β-unsaturated ester.
Conclusion
The syntheses of (+)-Ipalbidine and (+)-antofine showcase a range of modern and classical synthetic methodologies. The convergent approach by Niphakis and Georg stands out for its efficiency and elegance in accessing both molecules from a common intermediate. The alternative strategies, while differing in their efficiency, provide valuable alternative disconnections and highlight the versatility of reactions such as radical cyclizations and Curtius rearrangements in the synthesis of complex alkaloids. This comparative guide serves as a valuable resource for chemists engaged in the synthesis of bioactive natural products and their analogs, facilitating the design of novel and efficient synthetic routes.
References
- 1. Total synthesis of phenanthroindolizidine alkaloids (+/-)-antofine, (+/-)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Total synthesis of phenanthroindolizidine alkaloids (±)-antofine, (±)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity | ID: th83m530z | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Analgesic Potency of Ipalbidine and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic properties of Ipalbidine, a photoactive alkaloid, and morphine, a potent opioid analgesic. The comparison is based on available preclinical data from separate studies, highlighting differences in potency, mechanism of action, and experimental evaluation.
Comparative Analgesic Potency
| Compound | Test | Animal Model | Route of Administration | ED50 | Reference |
| This compound | Tail-Flick Test | Rat | Subcutaneous (s.c.) | Dose-dependent effect observed | [1] |
| Intracerebroventricular (i.c.v.) | Dose-dependent effect observed | [1] | |||
| Morphine | Hot-Plate Test (49°C) | Rat | Subcutaneous (s.c.) | 4.5 mg/kg | [2] |
| Hot-Plate Test (52°C) | Rat | Subcutaneous (s.c.) | 2.8 mg/kg | [2] | |
| Hot-Plate Test (55°C) | Rat | Subcutaneous (s.c.) | 2.6 mg/kg | [2] | |
| Tail Withdrawal Test (48°C) | Rat | Subcutaneous (s.c.) | 2.9 mg/kg | ||
| Tail Withdrawal Test (52°C) | Rat | Subcutaneous (s.c.) | 2.6 mg/kg |
Note: A specific ED50 value for this compound was not provided in the cited study; however, a dose-dependent analgesic effect was confirmed.
Experimental Protocols
The assessment of analgesic activity for both this compound and morphine has been predominantly conducted using thermal nociception assays in rodents. The following are detailed methodologies for the key experiments cited.
Tail-Flick Test
The tail-flick test is a common method to assess spinal analgesic effects.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Apparatus: An analgesiometer that applies a focused beam of radiant heat to the ventral surface of the tail.
-
Procedure:
-
Rats are gently restrained, and the distal portion of the tail is exposed to the heat source.
-
The latency to a characteristic tail-flick response is recorded.
-
A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.
-
Baseline latencies are measured before drug administration.
-
Following administration of the test compound (e.g., this compound or morphine) via the desired route (e.g., subcutaneous, intracerebroventricular), tail-flick latencies are measured at predetermined time intervals.
-
-
Endpoint: An increase in the latency to the tail-flick response compared to baseline or a vehicle-treated control group is indicative of an analgesic effect.
Hot-Plate Test
The hot-plate test is used to evaluate supraspinally mediated analgesia.
-
Animal Model: Mice or rats are commonly used.
-
Apparatus: A heated metal plate maintained at a constant temperature (e.g., 49°C, 52°C, or 55°C) enclosed by a transparent cylinder to confine the animal.
-
Procedure:
-
The animal is placed on the heated surface.
-
The latency to the first sign of a nocifensive response, such as licking a hind paw, shaking a paw, or jumping, is recorded.
-
A cut-off time is employed to prevent injury.
-
Baseline measurements are taken before drug administration.
-
The test compound is administered, and the latency to respond is measured at various time points.
-
-
Endpoint: An increase in the response latency is interpreted as analgesia.
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound and morphine are mediated by distinct signaling pathways.
This compound
The analgesic action of this compound is believed to be of central origin, acting primarily at the supraspinal level. Experimental evidence suggests that its mechanism is closely linked to the central norepinephrinergic system. Specifically, this compound-induced analgesia appears to be mediated indirectly through alpha-1 adrenergic receptors. This is supported by findings where the analgesic effect was diminished by the destruction of the locus coeruleus (a primary source of norepinephrine) and by the administration of an alpha-1 antagonist.
Morphine
Morphine is a classic opioid agonist whose analgesic properties are primarily mediated through the activation of mu-opioid receptors (MOR) located in the central nervous system (CNS). Binding of morphine to MORs on neuronal cell membranes leads to a cascade of intracellular events that inhibit the transmission of pain signals. This includes:
-
Hyperpolarization of neurons.
-
Inhibition of the release of nociceptive neurotransmitters.
-
Activation of descending inhibitory pathways that dampen pain signals in the spinal cord.
Morphine also has agonist activity at kappa-opioid (KOR) and delta-opioid (DOR) receptors, which are also thought to contribute to its analgesic effects.
Visualizing Experimental and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for analgesic assays.
Caption: Signaling pathways for this compound and Morphine.
References
Unlocking the Analgesic Potential: A Comparative Guide to the Structure-Activity Relationship of Ipalbidine and Its Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of the indolizidine alkaloid Ipalbidine and its derivatives as potential analgesic agents. While quantitative SAR data for a broad range of this compound derivatives remains limited in publicly available literature, this guide synthesizes existing knowledge on this compound's mechanism of action and provides a framework for comparison with other analgesic compounds, supported by detailed experimental protocols and pathway visualizations.
This compound, a naturally occurring indolizidine alkaloid, has demonstrated notable analgesic properties. Understanding how its chemical structure relates to its biological activity is crucial for the development of more potent and selective pain therapeutics. This guide delves into the known pharmacological profile of this compound, outlines key experimental methodologies for its evaluation, and explores the signaling pathways implicated in its analgesic effects.
Quantitative Data on Analgesic Activity
| Compound | Test Model | Route of Administration | Dose | Analgesic Effect |
| This compound | Rat Tail Flick | Subcutaneous (s.c.) | 60 mg/kg | Dose-dependent increase in pain threshold[1] |
| This compound | Rat Tail Flick | Intracerebroventricular (i.c.v.) | - | Dose-dependent analgesic effect[1] |
| This compound | Rat Tail Flick | Intrathecal | - | No observed analgesia[1] |
Deciphering the Mechanism of Action: The Role of the Noradrenergic System
Studies suggest that the analgesic effect of this compound is centrally mediated and is closely linked to the norepinephrinergic system.[1] The lack of analgesic effect upon intrathecal injection indicates that its primary site of action is supraspinal.[1] The analgesic activity of this compound was significantly reduced by the administration of reserpine, a drug that depletes catecholamines, and this effect was reversed by norepinephrine. Furthermore, the analgesic effect was attenuated by phentolamine (B1677648) (a non-selective α-adrenergic antagonist) and prazosin (B1663645) (a selective α1-adrenergic antagonist), but not by yohimbine (B192690) (an α2-adrenergic antagonist) or propranolol (B1214883) (a β-adrenergic antagonist). These findings strongly suggest that this compound's analgesic properties are mediated, at least in part, through its interaction with α1-adrenergic receptors in the central nervous system.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced analgesia.
Caption: Proposed signaling pathway of this compound's analgesic effect.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of analgesic compounds. The following are standard in vivo protocols that can be employed to evaluate the analgesic activity of this compound and its derivatives.
Tail-Flick Test
This method assesses the spinal nociceptive reflex.
-
Apparatus: A tail-flick meter that applies a radiant heat source to the tail of a rodent.
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Procedure:
-
Acclimatize the animals to the testing environment.
-
Record the baseline latency by focusing the radiant heat source on the ventral surface of the tail, approximately 2-3 cm from the tip. The time taken for the animal to flick its tail is recorded as the tail-flick latency. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.
-
Administer the test compound (this compound derivative) or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or oral).
-
Measure the tail-flick latency at predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
The percentage of the maximum possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Hot-Plate Test
This test measures the supraspinal response to a thermal stimulus.
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Procedure:
-
Acclimatize the animals to the testing room.
-
Gently place the animal on the hot plate and start a stopwatch.
-
Record the time until the animal shows signs of nociception, such as licking its paws or jumping. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is established to prevent injury.
-
Administer the test compound or vehicle control.
-
Measure the reaction time on the hot plate at various time points after drug administration.
-
Calculate the %MPE as described for the tail-flick test.
-
Acetic Acid-Induced Writhing Test
This is a model of visceral pain.
-
Animals: Swiss albino mice (20-25 g).
-
Procedure:
-
Administer the test compound or vehicle control intraperitoneally or orally.
-
After a specific pre-treatment period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally (10 mL/kg).
-
Immediately place the mouse in an observation chamber and count the number of writhes (a characteristic stretching of the abdomen and hind limbs) for a set period (e.g., 20 minutes).
-
The percentage of inhibition of writhing is calculated as: % Inhibition = [ (Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group ] x 100
-
The workflow for a typical in vivo analgesic assay is depicted below.
Caption: General workflow for in vivo analgesic screening.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel analgesic agents. The current understanding of its mechanism of action, centered on the α1-adrenergic system, provides a solid foundation for targeted drug design. However, a critical gap in the literature is the lack of comprehensive quantitative structure-activity relationship studies on a series of this compound derivatives. Future research should focus on the systematic synthesis and pharmacological evaluation of this compound analogs to elucidate the key structural features required for potent analgesic activity. Such studies, employing the standardized protocols outlined in this guide, will be instrumental in optimizing the therapeutic potential of this intriguing class of indolizidine alkaloids. The generation of robust quantitative data will enable the construction of predictive SAR models, accelerating the discovery of next-generation non-opioid analgesics.
References
Ipalbidine's Analgesic Profile: A Comparative Overview in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analgesic properties of Ipalbidine, a photoactive alkaloid, in the context of established preclinical pain models. While direct comparative studies of this compound against other analgesics are not currently available in published literature, this document aims to cross-validate its known effects with the established profiles of commonly used pain therapeutics. This will be achieved by examining its performance in the tail-flick test and comparing this to the known efficacy of other drugs in a variety of pain models, including acute thermal, inflammatory, and neuropathic pain scenarios.
Summary of Analgesic Effects
The primary evidence for this compound's analgesic activity comes from studies using the rat tail-flick model, a test of acute thermal pain. Research has shown that this compound produces a dose-dependent analgesic effect when administered subcutaneously or intracerebroventricularly.[1] This central analgesic action is primarily mediated through the supraspinal norepinephrinergic system, with a specific indirect action on alpha-1 adrenergic receptors.[1]
To provide a framework for comparison, the following tables summarize the known data on this compound and the established effects of standard analgesics—morphine (an opioid) and a non-steroidal anti-inflammatory drug (NSAID)—in different pain models.
Data Presentation
Table 1: this compound Analgesic Activity in an Acute Thermal Pain Model
| Pain Model | Species | Administration Route | Active Dose Range | Observed Effect |
| Tail-Flick Test | Rat | Subcutaneous (s.c.), Intracerebroventricular (i.c.v.) | Dose-dependent | Increased pain threshold |
Table 2: Comparative Efficacy of Standard Analgesics in Preclinical Pain Models
| Pain Model | Analgesic Class | Typical Outcome |
| Acute Pain | ||
| Tail-Flick Test | Opioids (e.g., Morphine) | Strong, dose-dependent increase in tail-flick latency |
| NSAIDs | Weak or no effect | |
| Hot Plate Test | Opioids (e.g., Morphine) | Strong, dose-dependent increase in paw lick latency |
| NSAIDs | Moderate effect | |
| Inflammatory Pain | ||
| Formalin Test (Phase I - Acute) | Opioids (e.g., Morphine) | Strong inhibition of flinching/licking |
| NSAIDs | Variable, often weak or no effect | |
| Formalin Test (Phase II - Inflammatory) | Opioids (e.g., Morphine) | Strong inhibition of flinching/licking |
| NSAIDs | Strong inhibition of flinching/licking | |
| Carrageenan-induced Paw Edema | Opioids (e.g., Morphine) | Moderate anti-hyperalgesic effect |
| NSAIDs | Strong anti-hyperalgesic and anti-inflammatory effect | |
| Neuropathic Pain | ||
| Chronic Constriction Injury (CCI) | Opioids (e.g., Morphine) | Moderate, often transient, relief of allodynia and hyperalgesia |
| NSAIDs | Generally weak or no effect |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments relevant to the assessment of this compound and other analgesics.
Rat Tail-Flick Test (as used for this compound)
This method is used to assess the central analgesic effects of a compound against acute thermal pain.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the ventral surface of the tail.
-
Procedure:
-
Each rat is gently restrained, and its tail is positioned in the apparatus.
-
A baseline tail-flick latency is determined by applying the heat stimulus and measuring the time taken for the rat to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Animals are then administered this compound (e.g., subcutaneously or intracerebroventricularly) or a vehicle control.
-
Tail-flick latencies are measured again at predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Formalin Test
This model is used to assess analgesic effects on both acute (neurogenic) and persistent (inflammatory) pain.
-
Animals: Male Sprague-Dawley rats or Swiss Webster mice are commonly used.
-
Procedure:
-
Animals are habituated to the observation chamber.
-
A dilute formalin solution (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
The animal is immediately returned to the observation chamber.
-
The amount of time the animal spends flinching, licking, or biting the injected paw is recorded.
-
Observations are typically divided into two phases: Phase I (0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (15-60 minutes post-injection), representing inflammatory pain.
-
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for both phases for the drug-treated groups and compared to the vehicle-treated control group.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model is used to induce peripheral nerve injury and subsequent neuropathic pain behaviors.
-
Animals: Male Sprague-Dawley rats are frequently used.
-
Surgical Procedure:
-
The rat is anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve at approximately 1 mm intervals.
-
The muscle and skin are then closed in layers.
-
-
Behavioral Testing:
-
Several days after surgery, animals develop mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).
-
Mechanical allodynia is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.
-
Thermal hyperalgesia is measured using a plantar test apparatus that applies a radiant heat source to the paw. The paw withdrawal latency is recorded.
-
-
Data Analysis: The paw withdrawal thresholds or latencies of the drug-treated group are compared to those of the vehicle-treated group at various time points after drug administration.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-mediated analgesia.
Experimental Workflow
Caption: General experimental workflow for assessing analgesic efficacy.
References
A Comparative Analysis of Ipalbidine and Other Indolizidine Alkaloids for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the indolizidine alkaloid Ipalbidine with other notable members of its class, including Swainsonine (B1682842) and Castanospermine. This document synthesizes experimental data on their biological activities, mechanisms of action, and potential therapeutic applications, offering a valuable resource for guiding future research and development efforts.
Indolizidine alkaloids, a class of nitrogen-containing bicyclic compounds, are a rich source of biologically active molecules with diverse therapeutic potential. Among these, this compound, a photoactive alkaloid isolated from the seeds of Ipomoea hardwickii, has garnered attention for its significant analgesic properties.[1] This guide presents a comparative study of this compound, contrasting its bioactivity with the well-characterized indolizidine alkaloids Swainsonine and Castanospermine, which are known for their potent enzyme-inhibitory activities.
Comparative Biological Activities
The primary biological activities of this compound, Swainsonine, and Castanospermine are summarized in the table below. While this compound exerts its effects primarily on the central nervous system to produce analgesia, Swainsonine and Castanospermine act as powerful inhibitors of specific glycosidase enzymes, leading to a range of cellular effects.
| Alkaloid | Primary Biological Activity | Mechanism of Action |
| This compound | Analgesic[1][2] | Central, primarily supraspinal, action involving the noradrenergic system.[1] |
| Swainsonine | α-Mannosidase Inhibitor[3] | Inhibits Golgi α-mannosidase II, disrupting N-linked glycoprotein (B1211001) processing. |
| Castanospermine | α- and β-Glucosidase Inhibitor | Competitive inhibitor of various glucosidases, affecting glycoprotein processing and carbohydrate metabolism. |
Detailed Mechanism of Action
This compound: The analgesic effect of this compound is central in origin and acts mainly on supraspinal pathways. Studies have shown that its effect is significantly reduced by the administration of reserpine, a drug that depletes catecholamines, and this reduction can be reversed by norepinephrine. Furthermore, the analgesic action is attenuated by lesions of the locus coeruleus and by adrenergic antagonists such as phentolamine (B1677648) and prazosin, indicating a crucial role for the noradrenergic system.
Swainsonine: As a potent inhibitor of Golgi alpha-mannosidase II, swainsonine disrupts the normal processing of N-linked glycans on glycoproteins. This inhibition leads to the accumulation of hybrid-type glycans, which can alter protein function and stability. The toxic effects of swainsonine in livestock, known as locoism, are a direct result of this enzymatic inhibition, leading to a lysosomal storage disease.
Castanospermine: This alkaloid is a powerful competitive inhibitor of various α- and β-glucosidases. Its inhibition of glucosidase I, a key enzyme in the N-linked glycosylation pathway, leads to alterations in glycoprotein structure and function. This property has been explored for its potential antiviral and anticancer activities. Castanospermine also inhibits intestinal disaccharidases like sucrase and maltase.
Experimental Protocols
To facilitate the replication and extension of the research cited, detailed experimental protocols for key assays are provided below.
Analgesic Activity Assessment of this compound (Rat Tail-Flick Method)
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used.
-
Drug Administration: this compound is dissolved in saline and administered subcutaneously (s.c.) or intracerebroventricularly (i.c.v.).
-
Procedure:
-
A radiant heat source is focused on the rat's tail.
-
The time taken for the rat to flick its tail (tail-flick latency) is recorded as a measure of the pain threshold.
-
A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.
-
Baseline latencies are measured before drug administration.
-
Tail-flick latencies are measured at various time points after this compound administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The percentage of maximal possible effect (% MPE) is calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves are then generated to determine the ED50 value.
Enzyme Inhibition Assay for Swainsonine (α-Mannosidase Activity)
-
Enzyme Source: Golgi α-mannosidase II can be purified from rat liver or commercially sourced.
-
Substrate: p-Nitrophenyl-α-D-mannopyranoside.
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of Swainsonine in an appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5) at 37°C for a specified time.
-
The substrate is added to initiate the reaction.
-
The reaction is incubated at 37°C and then stopped by adding a basic solution (e.g., sodium carbonate).
-
The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each Swainsonine concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Inhibition Assay for Castanospermine (α-Glucosidase Activity)
-
Enzyme Source: α-Glucosidase from baker's yeast or other sources.
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside.
-
Procedure:
-
The assay is performed in a similar manner to the α-mannosidase assay. The enzyme is pre-incubated with different concentrations of Castanospermine.
-
The substrate is added to start the reaction, which is then incubated at 37°C.
-
The reaction is terminated, and the absorbance of the released p-nitrophenol is measured at 405 nm.
-
-
Data Analysis: The IC50 value for Castanospermine is calculated from the dose-response curve.
Signaling Pathways and Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound's analgesic effect.
Caption: General experimental workflow for enzyme inhibition assays.
Conclusion
This compound, Swainsonine, and Castanospermine represent a fascinating trio of indolizidine alkaloids with distinct and potent biological activities. While this compound's future may lie in the development of novel, non-addictive analgesics, Swainsonine and Castanospermine continue to be invaluable tools for studying glycoprotein processing and hold promise in antiviral and cancer research. This comparative guide highlights the diverse therapeutic avenues that can be explored within this single class of natural products, underscoring the importance of continued research into their mechanisms of action and potential applications.
References
- 1. This compound | CAS:26294-41-7 | Piperidines | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Alkaloid Synthesis: this compound (Clive), Hosieine A (Hong), Gephyrotoxin (You), Cylindricine A (Pandey), Martinellic Acid (Aponick), Lundurine A (Zhang/Qin) [organic-chemistry.org]
- 3. Swainsonine - Wikipedia [en.wikipedia.org]
Evaluating the Safety and Toxicity of Ipalbidine in Comparison to Other Analgesics: A Guide for Researchers
A comprehensive review of the current toxicological data for the novel analgesic Ipalbidine, contrasted with established analgesics such as Morphine, Acetaminophen, and Ibuprofen. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound, a novel compound, has shown promise as an analgesic. However, a thorough evaluation of its safety and toxicity profile is crucial before it can be considered a viable alternative to currently prescribed painkillers. This guide provides a comparative analysis of the available safety and toxicity data for this compound against commonly used analgesics: the opioid Morphine, the non-opioid analgesic and antipyretic Acetaminophen, and the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen. A significant data gap exists in the public domain regarding the specific toxicology of this compound, which this guide will highlight. In contrast, the toxicological profiles of Morphine, Acetaminophen, and Ibuprofen are well-documented, providing a benchmark for future studies on this compound.
Comparative Toxicity Data
A critical aspect of preclinical safety evaluation is the determination of acute toxicity, often expressed as the median lethal dose (LD50). The following table summarizes the available LD50 data for the comparator analgesics.
Table 1: Acute Toxicity (LD50) of Common Analgesics
| Analgesic | Animal Model | Route of Administration | LD50 |
| This compound | Data not available | Data not available | Data not available |
| Morphine | Mouse | Oral | 200-300 mg/kg |
| Mouse | Intravenous | 200-300 mg/kg | |
| Rat | Oral | 461 mg/kg | |
| Acetaminophen | Mouse | Oral | 338 mg/kg |
| Rat | Oral | 1944 mg/kg | |
| Ibuprofen | Mouse | Oral | 636 mg/kg[1] |
| Rat | Oral | 500-700 mg/kg |
Note: LD50 values can vary depending on the specific strain, age, and sex of the animal model.
Table 2: Overview of Toxic Doses and Target Organ Toxicities in Humans
| Analgesic | Toxic Dose in Humans | Primary Target Organ(s) of Toxicity | Key Toxic Effects |
| This compound | Data not available | Data not available | Data not available |
| Morphine | Varies significantly based on tolerance | Central Nervous System, Respiratory System | Respiratory depression, sedation, coma, dependence, and addiction.[2] |
| Acetaminophen | Single dose of >150 mg/kg or >7.5-10g[3][4] | Liver | Hepatotoxicity, acute liver failure.[5] |
| Ibuprofen | Doses >400 mg/kg can be severe | Gastrointestinal Tract, Kidneys, Cardiovascular System | Gastrointestinal bleeding and ulceration, renal impairment, increased risk of cardiovascular events. |
Experimental Protocols for Toxicity Assessment
Standardized experimental protocols are essential for the reliable evaluation of a drug's safety profile. The following sections outline the general methodologies for key toxicity studies as recommended by regulatory bodies like the International Council for Harmonisation (ICH).
Acute Toxicity (LD50) Determination
The median lethal dose (LD50) is the statistically estimated dose of a substance that is expected to cause death in 50% of a tested animal population.
Experimental Workflow for LD50 Determination
Caption: Workflow for a typical acute toxicity (LD50) study.
Methodology:
-
Animal Selection: Healthy, young adult animals of a single species (commonly rats or mice) are used.
-
Dose-Range Finding Study: A preliminary study with a small number of animals is conducted to determine the range of doses to be used in the main study.
-
Main Study: Animals are divided into several dose groups, with a control group receiving the vehicle only. A single dose of the test substance is administered, typically via the intended clinical route (e.g., oral, intravenous).
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The mortality data is analyzed using appropriate statistical methods (e.g., probit analysis) to calculate the LD50 value.
Subchronic and Chronic Toxicity Studies
These studies evaluate the potential toxicity of a substance after repeated administration over a prolonged period. Subchronic studies typically last for 28 or 90 days, while chronic studies can extend for 6 months to 2 years.
Experimental Workflow for Subchronic/Chronic Toxicity Studies
Caption: General workflow for subchronic and chronic toxicity studies.
Methodology:
-
Animal Selection: Two species, a rodent and a non-rodent, are typically used.
-
Dose Administration: The test substance is administered daily at three or more dose levels for the duration of the study.
-
In-life Monitoring: Animals are regularly monitored for clinical signs of toxicity, changes in body weight, and food/water consumption. Hematology and clinical chemistry parameters are assessed at specified intervals.
-
Terminal Procedures: At the end of the study, a complete necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
Genotoxicity and Mutagenicity Assays
These assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of tests is typically required.
Standard Battery of Genotoxicity Tests
Caption: Standard test battery for genotoxicity assessment.
Methodologies:
-
Bacterial Reverse Mutation Assay (Ames Test): This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.
-
In Vitro Chromosomal Aberration Assay: Mammalian cells in culture are exposed to the test substance, and then metaphase cells are examined for chromosomal damage.
-
In Vivo Micronucleus Test: Rodents are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in erythrocytes. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Teratogenicity and Reproductive Toxicity Studies
These studies are designed to assess the potential of a substance to cause adverse effects on reproduction and fetal development.
Methodology:
-
Fertility and Early Embryonic Development Study: Male and female animals are treated with the test substance before and during mating to assess effects on fertility.
-
Embryo-fetal Development Study: Pregnant animals are treated during the period of organogenesis to evaluate the potential for teratogenic effects.
-
Prenatal and Postnatal Development Study: Pregnant and lactating animals are treated to assess effects on the developing offspring.
Signaling Pathways in Analgesia and Toxicity
Understanding the signaling pathways involved in the therapeutic and toxic effects of analgesics is crucial for developing safer drugs.
Simplified Opioid Signaling Pathway (Morphine)
Caption: Simplified signaling cascade of morphine via the μ-opioid receptor.
Acetaminophen-Induced Hepatotoxicity Pathway
Caption: Pathway of acetaminophen-induced liver toxicity.
Conclusion and Future Directions
This guide highlights the well-established safety and toxicity profiles of Morphine, Acetaminophen, and Ibuprofen, which serve as important benchmarks in analgesic drug development. The primary toxicities associated with these drugs – respiratory depression for opioids, hepatotoxicity for acetaminophen, and gastrointestinal and renal effects for NSAIDs – are significant clinical concerns.
A major finding of this review is the conspicuous absence of publicly available, quantitative safety and toxicity data for this compound. To establish this compound as a safe and effective analgesic, a comprehensive toxicological evaluation is imperative. This should include:
-
Acute, subchronic, and chronic toxicity studies to determine its overall toxicity profile and identify potential target organs.
-
A full battery of genotoxicity and mutagenicity assays to assess its potential to cause genetic damage.
-
Reproductive and developmental toxicity studies to evaluate its safety in pregnancy and on fertility.
The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting and interpreting these necessary studies. The scientific community awaits the publication of robust toxicological data to fully assess the therapeutic potential of this compound.
References
Investigating the Synergistic Potential of Ipalbidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide explores the theoretical synergistic effects of Ipalbidine when combined with other compounds. While direct experimental evidence of this compound's synergistic interactions is not yet available in published literature, this document provides a framework for future research by comparing its known mechanisms with those of compounds that could yield synergistic outcomes. We present potential combination strategies, hypothetical experimental data, and detailed protocols for investigation.
Introduction to this compound
This compound is a naturally occurring indolizidine alkaloid isolated from the seeds of Ipomoea hardwickii.[1][2] It has demonstrated a range of biological activities, making it a compound of interest for further therapeutic development. Notably, this compound is recognized for its:
-
Non-addictive analgesic properties : Studies have shown that this compound exhibits analgesic effects, suggesting its potential as a pain management agent without the risk of addiction.[2][3][4]
-
Anti-proliferative activity : Preliminary evidence suggests that this compound may inhibit the growth of cancer cells, indicating a potential role in oncology.
-
Inhibition of leukocyte respiratory burst : this compound has been shown to have inhibitory effects on the respiratory burst of leukocytes, pointing towards anti-inflammatory potential.
Given these diverse biological effects, exploring this compound in combination with other therapeutic agents could unlock synergistic effects, leading to enhanced efficacy and potentially reduced side effects. Combination therapy is a cornerstone of modern medicine, particularly in oncology, where it can overcome drug resistance and target multiple pathways simultaneously.
Hypothetical Synergistic Combinations with this compound
Based on the known biological activities of this compound, we propose two hypothetical combination strategies for further investigation.
Combination with a Non-Steroidal Anti-Inflammatory Drug (NSAID) for Enhanced Analgesia
Rationale: this compound's analgesic effect is believed to be centrally mediated. Combining it with a peripherally acting analgesic, such as an NSAID that inhibits cyclooxygenase (COX) enzymes, could provide a multi-pronged approach to pain management. This combination could potentially lead to a greater analgesic effect at lower doses of each compound, thereby reducing the risk of side effects associated with long-term NSAID use.
Hypothetical Combination: this compound + Celecoxib (B62257) (a COX-2 selective NSAID)
Combination with a Chemotherapeutic Agent for Enhanced Anti-Cancer Activity
Rationale: Antofine, a structurally related phenanthroindolizidine alkaloid, has shown potent anti-proliferative activity in multi-drug resistant cancer cell lines. While the precise mechanism of this compound's anti-cancer effect is yet to be fully elucidated, it is plausible that it acts on pathways that could be complementary to traditional chemotherapeutic agents. Combining this compound with a DNA-damaging agent or a mitotic inhibitor could result in a synergistic anti-tumor effect.
Hypothetical Combination: this compound + Doxorubicin (B1662922) (an anthracycline chemotherapeutic)
Data Presentation: Hypothetical Experimental Data
The following tables present hypothetical data to illustrate how the synergistic effects of this compound combinations could be quantified and compared.
Table 1: Hypothetical Analgesic Effect of this compound and Celecoxib Combination in a Rat Model of Inflammatory Pain (Paw Withdrawal Latency in Seconds)
| Treatment Group | Dose (mg/kg) | Mean Paw Withdrawal Latency (s) ± SD | % Increase in Latency (vs. Vehicle) |
| Vehicle Control | - | 5.2 ± 0.8 | 0% |
| This compound | 10 | 8.5 ± 1.1 | 63% |
| Celecoxib | 10 | 7.9 ± 0.9 | 52% |
| This compound + Celecoxib | 5 + 5 | 11.3 ± 1.3 | 117% |
This hypothetical data suggests that a combination of lower doses of this compound and Celecoxib produces a greater analgesic effect than higher doses of either compound alone, indicating potential synergy.
Table 2: Hypothetical In Vitro Cytotoxicity of this compound and Doxorubicin Combination in a Human Breast Cancer Cell Line (MCF-7) after 48h Treatment (% Cell Viability)
| Treatment Group | Concentration (µM) | % Cell Viability ± SD |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 5 | 82 ± 4.1 |
| Doxorubicin | 0.5 | 75 ± 6.3 |
| This compound + Doxorubicin | 2.5 + 0.25 | 45 ± 3.8 |
This hypothetical data illustrates that a combination of this compound and Doxorubicin at lower concentrations results in a more significant reduction in cancer cell viability compared to the individual agents at higher concentrations, suggesting a synergistic interaction.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound combinations.
In Vivo Analgesia Assessment: Hot Plate Test
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least 7 days before the experiment.
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).
-
Celecoxib is suspended in 0.5% carboxymethylcellulose.
-
Drugs are administered intraperitoneally (i.p.) 30 minutes before the test.
-
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound alone.
-
Group 3: Celecoxib alone.
-
Group 4: this compound + Celecoxib combination.
-
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.
-
Each rat is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time of 30 seconds is set to prevent tissue damage.
-
-
Data Analysis: The mean latency period for each group is calculated. The percentage of the maximum possible effect (%MPE) is determined using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
In Vitro Cytotoxicity Assay: MTT Assay
-
Cell Line: Human breast cancer cell line (MCF-7).
-
Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound, Doxorubicin, or their combination. A vehicle control group is also included.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The combination index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway for this compound's analgesic action and a general workflow for screening synergistic drug combinations.
Caption: Proposed mechanism of this compound's analgesic action.
Caption: Experimental workflow for synergistic drug screening.
Conclusion and Future Directions
While the synergistic effects of this compound with other compounds remain to be experimentally validated, this guide provides a theoretical framework for such investigations. The proposed combinations with celecoxib for analgesia and doxorubicin for cancer therapy are based on complementary mechanisms of action that are likely to yield synergistic outcomes. The provided experimental protocols and data templates offer a starting point for researchers to design and conduct studies that could unlock the full therapeutic potential of this compound. Future research should focus on systematic screening of this compound with a library of approved drugs to identify novel synergistic combinations and elucidate the underlying molecular mechanisms.
References
- 1. This compound | CAS:26294-41-7 | Piperidines | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Alkaloid Synthesis: this compound (Clive), Hosieine A (Hong), Gephyrotoxin (You), Cylindricine A (Pandey), Martinellic Acid (Aponick), Lundurine A (Zhang/Qin) [organic-chemistry.org]
- 3. Total Syntheses of Arylindolizidine Alkaloids (+)-Ipalbidine and (+)-Antofine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Interaction of Clonidine with Adrenergic Receptors: A Comparative Guide
This guide provides a comprehensive comparison of Clonidine's interaction with adrenergic receptors against other alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the field of pharmacology and drug discovery.
Introduction to Clonidine and Adrenergic Receptors
Clonidine is a well-established pharmaceutical agent that acts as a selective agonist for α2-adrenergic receptors.[1][2] These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating various physiological processes.[3] Adrenergic receptors are broadly classified into two main types: alpha (α) and beta (β) receptors, which are further divided into subtypes (α1, α2, β1, β2, β3).[3] Clonidine's primary therapeutic effects, such as lowering blood pressure, are mediated by its interaction with α2-adrenergic receptors in the central nervous system, which leads to a reduction in sympathetic outflow.[1]
This guide will focus on the validation and characterization of Clonidine's interaction with these receptors, providing a framework for comparing its pharmacological profile with other adrenergic ligands.
Comparative Analysis of Adrenergic Ligands
The interaction of a ligand with its receptor is primarily defined by its binding affinity (how strongly it binds) and its functional activity (whether it activates or blocks the receptor). The following tables summarize these key pharmacological parameters for Clonidine and a selection of other adrenergic ligands.
Table 1: Binding Affinity (Ki) of Adrenergic Ligands
Binding affinity is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Ligand Type |
| Clonidine | α2A | ~2-5 | Agonist |
| Dexmedetomidine | α2A | ~1 | Agonist |
| Yohimbine | α2A | ~1-3 | Antagonist |
| Prazosin | α1 | ~0.1-0.5 | Antagonist |
| Isoproterenol | β1, β2 | ~10-50 | Agonist |
| Propranolol | β1, β2 | ~1-5 | Antagonist |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell type used.
Table 2: Functional Activity (EC50/IC50) of Adrenergic Ligands
Functional activity is assessed through assays that measure the biological response following receptor binding. For agonists, this is often quantified by the half-maximal effective concentration (EC50), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response. For antagonists, the half-maximal inhibitory concentration (IC50) is determined, representing the concentration that inhibits a specific biological response by 50%.
| Compound | Assay Type | Receptor Subtype | EC50/IC50 (nM) | Functional Effect |
| Clonidine | cAMP Inhibition | α2A | ~5-15 | Agonist (Inhibition of cAMP) |
| Dexmedetomidine | cAMP Inhibition | α2A | ~2-8 | Agonist (Inhibition of cAMP) |
| Yohimbine | cAMP Inhibition | α2A | ~3-10 (IC50) | Antagonist (Blocks agonist effect) |
| Isoproterenol | cAMP Stimulation | β1/β2 | ~1-10 | Agonist (Stimulation of cAMP) |
| Propranolol | cAMP Stimulation | β1/β2 | ~2-8 (IC50) | Antagonist (Blocks agonist effect) |
Note: EC50 and IC50 values are approximate and can vary based on the specific assay and cell system.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating ligand-receptor interactions. Below are the standard methodologies for the two key experiments cited in this guide.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., Clonidine) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the Ki of Clonidine for the α2-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells or tissues expressing the α2-adrenergic receptor.
-
Radioligand: [3H]-Yohimbine (a selective α2-antagonist).
-
Test Compound: Clonidine.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of [3H]-Yohimbine (typically at its Kd concentration).
-
Varying concentrations of Clonidine (e.g., from 10^-11 to 10^-5 M).
-
A fixed amount of membrane protein.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Clonidine concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adrenergic receptor signaling. For α2-adrenergic receptors, which are coupled to Gi proteins, agonists like Clonidine inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
Objective: To determine the EC50 of Clonidine for the inhibition of cAMP production.
Materials:
-
Cells expressing the α2-adrenergic receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test Compound: Clonidine.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture the cells in appropriate multi-well plates until they reach the desired confluency.
-
Pre-treatment: Incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Addition: Add varying concentrations of Clonidine to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Clonidine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the validation of Clonidine's interaction with adrenergic receptors.
Caption: α2-Adrenergic Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Functional Comparison: Agonist vs. Antagonist
References
Safety Operating Guide
Proper Disposal of Ipalbidine: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE) and Handling Precautions
Before handling Ipalbidine for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Recommended PPE:
-
Gloves: Wear chemical-impermeable gloves.[1]
-
Eye Protection: Use safety goggles or a face shield if there is a risk of splashing.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a suitable respirator may be necessary.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1]
This compound Disposal Procedure
The following step-by-step procedure outlines the recommended process for the disposal of this compound waste. This process is designed to be in accordance with general hazardous waste regulations.
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), should be considered hazardous waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible wastes can lead to dangerous chemical reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container for all this compound waste.
-
The container must be made of a material compatible with this compound and be in good condition with a secure, leak-proof lid.
-
For liquid waste, ensure the container is designed for liquids and will not leak. Never use food-grade containers like milk jugs.[2]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
-
The SAA should be at or near the point of generation and away from general laboratory traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve completing a hazardous waste disposal form or using an online system.
-
Do not dispose of this compound waste down the drain or in the regular trash. Discharge into the environment must be avoided.
-
Spill Management
In the event of an this compound spill, the following steps should be taken:
-
Evacuate and Secure the Area: Evacuate personnel from the immediate spill area and restrict access.
-
Ensure Ventilation: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
Contain the Spill: Prevent the further spread of the spill. For liquid spills, use an absorbent material like sand or vermiculite. For solid spills, carefully sweep or scoop the material, avoiding dust formation.
-
Collect and Dispose: Collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.
Quantitative Data Summary
The Safety Data Sheet for this compound does not provide specific quantitative data related to its disposal. General guidelines for hazardous waste accumulation are provided below.
| Parameter | Guideline |
| Maximum Hazardous Waste Volume in SAA | 55 gallons |
| Maximum Acutely Toxic Waste in SAA | 1 quart |
Note: It is not specified whether this compound is an acutely toxic "P-listed" waste. Always consult with your EHS department for specific guidance.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Ipalbidine
Essential Safety and Handling Guide for Ipalbidine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like this compound is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound is a photoactive alkaloid isolated from the seeds of Ipomoea hardwickii and is noted for its analgesic effects.[1][2] Due to the limited availability of specific toxicity data, it is crucial to handle this compound with a high degree of caution as a substance with unknown toxicological properties.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.
| Body Area | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated.[3] |
| Eyes | Safety goggles with side-shields | Provides protection from splashes, dust, and aerosols.[4] |
| Respiratory | N95 respirator or higher | Use when handling the powder form to avoid inhalation of dust particles.[5] Ensure proper fit testing and seal checks. |
| Body | Laboratory coat or impervious clothing | A lab coat should be worn to protect street clothing. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or coveralls. |
Handling and Operational Plan
Safe handling practices are critical to prevent accidental exposure and contamination.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A fume hood is recommended, especially when working with the solid form to control dust.
-
Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the work area.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
-
Post-Handling: After handling, decontaminate the work area. Thoroughly wash hands and any exposed skin with soap and water.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect waste this compound powder, contaminated gloves, bench paper, and other solid materials in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof container for hazardous chemical waste. Do not mix with other solvent waste streams unless compatible.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinse should be collected and disposed of as hazardous waste. Subsequent rinses may be disposed of according to institutional guidelines after ensuring the container is decontaminated. Deface or remove labels before disposing of the container.
Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste management company.
-
The primary method of disposal for pharmaceutical waste is high-temperature incineration. Do not dispose of this compound down the drain or in general trash.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. Alkaloid Synthesis: this compound (Clive), Hosieine A (Hong), Gephyrotoxin (You), Cylindricine A (Pandey), Martinellic Acid (Aponick), Lundurine A (Zhang/Qin) [organic-chemistry.org]
- 2. This compound | CAS:26294-41-7 | Piperidines | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
